Product packaging for MK-421 (D5 maleate)(Cat. No.:)

MK-421 (D5 maleate)

Cat. No.: B10787622
M. Wt: 497.5 g/mol
InChI Key: OYFJQPXVCSSHAI-MPSGHZBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MK-421 (D5 maleate) is a useful research compound. Its molecular formula is C24H32N2O9 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality MK-421 (D5 maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK-421 (D5 maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O9 B10787622 MK-421 (D5 maleate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N2O9

Molecular Weight

497.5 g/mol

IUPAC Name

but-2-enedioic acid;1-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/i4D,5D,6D,8D,9D;

InChI Key

OYFJQPXVCSSHAI-MPSGHZBBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)NC(C)C(=O)N2CCCC2C(=O)O)[2H])[2H].C(=CC(=O)O)C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of MK-421 (Enalapril Maleate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-421, chemically known as enalapril maleate, is a potent and widely utilized pharmaceutical agent in the management of hypertension and heart failure. It functions as a prodrug, being hydrolyzed in vivo to its active metabolite, enalaprilat. The primary therapeutic efficacy of MK-421 lies in its ability to competitively inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS). This guide provides a comprehensive technical overview of the core mechanism of action of MK-421, detailing the involved signaling pathways, presenting quantitative data from seminal studies, and outlining key experimental protocols. The deuterium-labeled analog, enalapril-d5 maleate, serves as a valuable tool in pharmacokinetic and metabolic studies.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The principal mechanism of action of MK-421 is the disruption of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Enalaprilat, the active form of MK-421, is a competitive inhibitor of ACE.[3]

The RAAS Signaling Cascade

The RAAS cascade is initiated in response to decreased renal blood flow or low sodium levels. This triggers the release of renin from the juxtaglomerular cells of the kidney. Renin then cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I.[1][4] ACE, primarily located on the surface of endothelial cells, subsequently converts angiotensin I into the highly potent octapeptide, angiotensin II.[1]

Angiotensin II exerts its physiological effects by binding to two main G protein-coupled receptors: AT1 and AT2.[5][6] The majority of the well-characterized pressor effects of angiotensin II are mediated by the AT1 receptor.[2]

Key Downstream Effects of Angiotensin II (AT1 Receptor-Mediated):

  • Vasoconstriction: Angiotensin II is a powerful vasoconstrictor, directly increasing peripheral vascular resistance and, consequently, blood pressure.[2]

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a mineralocorticoid hormone that promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a further increase in blood pressure.[1][2]

  • Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve terminals and reduces its reuptake, contributing to an increased sympathetic tone.

  • Cellular Growth and Proliferation: It acts as a growth factor, promoting hypertrophy and proliferation of vascular smooth muscle cells and cardiac myocytes, which can contribute to cardiovascular remodeling.[7]

By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II. This reduction in angiotensin II levels leads to:

  • Vasodilation: Decreased peripheral vascular resistance due to the reduction of angiotensin II-mediated vasoconstriction.[3]

  • Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, contributing to a reduction in blood volume and blood pressure.[8]

  • Inhibition of Cardiovascular Remodeling: The reduction in the trophic effects of angiotensin II can help to prevent or reverse cardiac and vascular hypertrophy.

Logical Flow of RAAS Inhibition by MK-421

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Renin Renin ACE ACE Physiological_Effects Vasoconstriction, Aldosterone Secretion, Cell Growth AT1_Receptor->Physiological_Effects leads to MK421 MK-421 (Enalapril) Enalaprilat Enalaprilat (Active Metabolite) MK421->Enalaprilat Hydrolysis Inhibition Inhibition Enalaprilat->Inhibition causes Inhibition->ACE of caption RAAS Inhibition by MK-421

Caption: Mechanism of RAAS inhibition by MK-421 (Enalapril).

Secondary Mechanism of Action: Potentiation of Bradykinin

ACE is also identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator.[6] By inhibiting ACE, enalaprilat prevents the breakdown of bradykinin, leading to its accumulation.[3] Bradykinin exerts its effects through the activation of B1 and B2 receptors, which are G protein-coupled receptors.[9][10] The activation of B2 receptors, in particular, stimulates the production of nitric oxide and prostaglandins, which are powerful vasodilators.[11] This potentiation of bradykinin's effects is believed to contribute to the antihypertensive action of MK-421.[6]

Bradykinin Signaling Pathway

Bradykinin_Pathway cluster_Bradykinin Bradykinin System Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin cleaves ACE_Kininase_II ACE (Kininase II) Bradykinin->ACE_Kininase_II degraded by B2_Receptor B2 Receptor Bradykinin->B2_Receptor activates Kallikrein Kallikrein Inactive_Fragments Inactive Fragments ACE_Kininase_II->Inactive_Fragments Vasodilation Vasodilation (NO, Prostaglandins) B2_Receptor->Vasodilation leads to Enalaprilat Enalaprilat Inhibition Inhibition Enalaprilat->Inhibition causes Inhibition->ACE_Kininase_II of caption Bradykinin Potentiation by Enalaprilat

Caption: Potentiation of the bradykinin pathway by enalaprilat.

Quantitative Data from Preclinical and Clinical Studies

The effects of MK-421 (enalapril) have been extensively quantified in numerous studies. The following tables summarize key findings.

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat
ParameterEnalaprilEnalaprilatSpeciesReference
Oral Bioavailability ~60%PoorHuman[12]
Time to Peak Concentration (Tmax) ~1 hour3-4 hoursHuman[12]
Elimination Half-life ~1.3 hours~11 hours (effective)Human[13]
Protein Binding ~50-60%~50-60%Human[14]
Elimination Primarily renalPrimarily renalHuman[12]
Elimination Half-life (IV Enalapril) 0.67 hours2.76 hoursHorse[1]
Table 2: Effects of Enalapril on RAAS Components and Blood Pressure in Hypertensive Patients
ParameterBaseline (Mean ± SD)After 120 Days of Enalapril (20 mg/day) (Mean ± SD)p-valueReference
Systolic Blood Pressure (mmHg) 165 ± 4.5134 ± 5.2< 0.001[15]
Diastolic Blood Pressure (mmHg) 104 ± 1.885 ± 2.9< 0.001[15]
Plasma Renin Activity (ng/mL/hr) 2.1 ± 0.48.9 ± 1.5< 0.001[15]
Angiotensin II (pg/mL) 12.42 ± 2.155.45 ± 1.68< 0.005[15]
Plasma Aldosterone (ng/dL) 10.9 ± 1.26.8 ± 0.9< 0.005[15]
Table 3: Dose-Response of Enalapril on Blood Pressure in Essential Hypertension
Daily DoseMean Decrease in Supine Diastolic BP (mmHg)Reference
2.5 mg6.8[16]
5 mg8.5[16]
10 mg10.2[16]
20 mg11.1[16]
40 mg12.3[16]

Experimental Protocols

Measurement of ACE Inhibitory Activity

Two primary methods are widely used to determine the ACE inhibitory activity of compounds like enalaprilat.

1. HPLC-Based Assay using Hippuryl-Histidyl-Leucine (HHL)

This method is based on the quantification of hippuric acid (HA) liberated from the substrate HHL by ACE.

  • Principle: ACE cleaves HHL into hippuric acid and histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity.

  • Reagents:

    • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

    • Hippuryl-Histidyl-Leucine (HHL) solution

    • Borate buffer (pH 8.3)

    • Inhibitor solution (e.g., enalaprilat)

    • 1M HCl (to stop the reaction)

    • Mobile phase for HPLC (e.g., acetonitrile/water with trifluoroacetic acid)

  • Procedure:

    • Pre-incubate ACE with the inhibitor solution (or buffer for control) at 37°C.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 1M HCl.

    • Filter the sample.

    • Analyze the amount of hippuric acid produced by reverse-phase HPLC with UV detection at 228 nm.[17]

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that produced in the control reaction. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined from a dose-response curve.

Workflow for HPLC-Based ACE Inhibition Assay

HPLC_Assay_Workflow Start Start Preincubation Pre-incubate ACE with Inhibitor or Buffer (37°C) Start->Preincubation Reaction_Start Add HHL Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction with HCl Incubation->Reaction_Stop Filtration Filter Sample Reaction_Stop->Filtration HPLC_Analysis Analyze Hippuric Acid by HPLC (228 nm) Filtration->HPLC_Analysis Data_Analysis Calculate % Inhibition and IC50 HPLC_Analysis->Data_Analysis End End Data_Analysis->End caption HPLC-Based ACE Inhibition Assay Workflow

Caption: Workflow for the HPLC-based ACE inhibition assay.

2. Colorimetric ACE Inhibition Assay

This method offers a higher throughput alternative to the HPLC-based assay.

  • Principle: Several colorimetric methods exist. One common method involves the reaction of hippuric acid with a chromogenic agent, such as 2,4,6-trichloro-s-triazine (TT) or p-dimethylaminobenzaldehyde, to produce a colored product that can be measured spectrophotometrically.[18][19]

  • Reagents:

    • Angiotensin-Converting Enzyme

    • Hippuryl-Histidyl-Leucine (HHL) solution

    • Borate buffer (pH 8.3)

    • Inhibitor solution

    • Chromogenic reagent (e.g., TT in dioxane)

  • Procedure:

    • Follow steps 1-3 of the HPLC-based assay.

    • Stop the reaction by adding the chromogenic reagent.

    • Incubate to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 382 nm for TT).[18]

  • Data Analysis: Similar to the HPLC-based assay, the percentage of inhibition and IC50 value are determined by comparing the absorbance of the inhibitor-treated samples to the control.

Advanced Mechanistic Insights: ACE-Inhibitor Induced Signaling

Recent research has suggested that ACE inhibitors may exert some of their beneficial effects through mechanisms independent of the RAAS. The binding of ACE inhibitors can induce a signaling cascade within endothelial cells. This involves the activation of the c-Jun N-terminal kinase (JNK), which can lead to alterations in gene expression.[20][] While the full clinical significance of this pathway is still under investigation, it represents an exciting area of ongoing research into the multifaceted actions of ACE inhibitors.

ACE-Inhibitor Induced JNK Activation Pathway

JNK_Activation_Pathway ACE_Inhibitor ACE Inhibitor (e.g., Enalaprilat) ACE_Dimerization ACE Dimerization ACE_Inhibitor->ACE_Dimerization induces ACE_Phosphorylation ACE Phosphorylation ACE_Dimerization->ACE_Phosphorylation leads to JNK_Activation JNK Activation ACE_Phosphorylation->JNK_Activation results in Gene_Expression Altered Gene Expression JNK_Activation->Gene_Expression leads to caption ACE-Inhibitor Induced JNK Activation

Caption: Simplified pathway of ACE-inhibitor induced JNK activation.

Conclusion

The mechanism of action of MK-421 (enalapril maleate) is a well-established paradigm in cardiovascular pharmacology. Its primary role as a potent inhibitor of the angiotensin-converting enzyme effectively modulates the Renin-Angiotensin-Aldosterone System, leading to vasodilation and a reduction in blood pressure. The secondary mechanism involving the potentiation of bradykinin further contributes to its therapeutic effects. The quantitative data from extensive clinical and preclinical studies provide a solid foundation for its clinical use. The ongoing exploration of ACE-inhibitor induced signaling pathways promises to unveil even more intricate details of its pharmacological profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms of this important therapeutic agent.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of MK-421 (D5 Maleate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for MK-421 (D5 maleate). This deuterated analog of enalapril maleate is a potent angiotensin-converting enzyme (ACE) inhibitor. Enalapril itself is a prodrug that is hydrolyzed in vivo to its active form, enalaprilat, which is a competitive inhibitor of ACE.[1][2] Deuteration is a common strategy in drug development to modify pharmacokinetic properties, and as such, the physical and chemical characteristics of MK-421 (D5 maleate) are of significant interest to researchers in the field.

Core Physical and Chemical Properties

While specific experimental data for the deuterated form, MK-421 (D5 maleate), is not extensively published, its physical and chemical properties are expected to be very similar to its non-deuterated counterpart, enalapril maleate. The introduction of five deuterium atoms in the phenyl group results in a slight increase in molecular weight but is not expected to significantly alter properties such as melting point, pKa, or solubility.

Table 1: Physical and Chemical Properties of Enalapril Maleate (Analogue for MK-421 (D5 Maleate))

PropertyValueSource(s)
Chemical Name (2S)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-[(2,3,4,5,6-²H₅)phenyl]butan-2-yl]amino}propanoyl]pyrrolidine-2-carboxylic acid; (2Z)-but-2-enedioic acid[3]
Synonyms Enalapril D5 maleate, Vasotec D5 maleate, Glioten D5 maleate, Renitec D5 maleate[3]
CAS Number 349554-02-5[3]
Molecular Formula C₂₄H₂₇D₅N₂O₉[4]
Molecular Weight 497.55 g/mol [3]
Appearance White to off-white crystalline powder[5]
Melting Point 143-144.5 °C[5][6][7]
pKa pKa1: 3.0, pKa2: 5.4 (at 25 °C)[5][7]
Solubility Sparingly soluble in water; Soluble in ethanol and methanol.[8]
UV max 207 nm in distilled water, 208 nm in methanol, 267 nm after oxidation with KMnO₄/H₂SO₄[7][9][10]

Mechanism of Action and Signaling Pathway

MK-421 (D5 maleate), as a prodrug of a deuterated enalaprilat, functions as an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and stimulation of the sympathetic nervous system. All of these actions contribute to an increase in blood pressure.

By inhibiting ACE, enalaprilat prevents the formation of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2][11]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to ACE ACE MK-421 (D5 maleate) MK-421 (D5 maleate) Enalaprilat (D5) Enalaprilat (D5) MK-421 (D5 maleate)->Enalaprilat (D5) Hydrolysis (in vivo) Enalaprilat (D5)->ACE Inhibition Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Secretion Aldosterone Secretion AT1 Receptor->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure

Caption: Renin-Angiotensin-Aldosterone System and the inhibitory action of MK-421.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MK-421 (D5 maleate). The following protocols are based on established methods for enalapril and its active metabolite.

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE using the substrate hippuryl-histidyl-leucine (HHL).[12][13][14][15]

Objective: To determine the concentration of the test compound (enalaprilat D5) required to inhibit 50% of ACE activity (IC₅₀).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test compound (enalaprilat D5) and positive control (e.g., captopril)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the test compound and positive control in borate buffer.

  • Enzyme Reaction:

    • In a microplate well or microcentrifuge tube, add 20 µL of the ACE solution and 20 µL of the test compound dilution (or buffer for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid (the product of the enzymatic reaction).

    • Centrifuge to separate the phases.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer or analyze by HPLC.

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents: - ACE Solution - HHL Substrate - Test Compound Dilutions Pre_incubation Pre-incubate ACE and Test Compound (37°C) Reaction Add HHL Substrate and Incubate (37°C) Pre_incubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Quantification Measure Absorbance at 228 nm or perform HPLC Extraction->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

References

An In-depth Technical Guide to the Synthesis and Characterization of Enalapril-d5 Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, enalapril is hydrolyzed in the body to its active metabolite, enalaprilat, which exerts the therapeutic effect.[2][3] The deuterated isotopologue, Enalapril-d5 maleate, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as a critical internal standard for pharmacokinetic and bioequivalence studies using mass spectrometry.[4] The incorporation of deuterium provides a distinct mass signature without significantly altering the chemical properties of the molecule.[5][6] This guide details a representative synthetic pathway and comprehensive characterization protocol for Enalapril-d5 maleate, intended for researchers and professionals in drug development and analytical chemistry.

Synthesis of Enalapril-d5 Maleate

The synthesis of Enalapril-d5 maleate is analogous to the established routes for enalapril, primarily involving the reductive amination of a keto acid ester with a dipeptide.[1][7] The key modification is the use of a deuterated starting material to introduce the deuterium atoms onto the phenyl ring.

Overall Synthetic Scheme

The synthesis can be conceptually divided into three main stages:

  • Preparation of the Dipeptide Intermediate: Synthesis of L-Alanyl-L-proline.

  • Reductive Amination: Coupling of the dipeptide with ethyl 2-oxo-4-(phenyl-d5)butyrate to form Enalapril-d5.

  • Salt Formation: Reaction of the Enalapril-d5 free base with maleic acid to yield the final maleate salt.

G cluster_0 Stage 1: Dipeptide Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation A L-Alanine C L-Alanyl-L-proline A->C B L-Proline B->C E Reductive Amination (e.g., H₂, Pd/C) C->E D Ethyl 2-oxo-4-(phenyl-d5)butyrate D->E F Enalapril-d5 (Free Base) E->F H Salt Formation in Ethyl Acetate F->H G Maleic Acid G->H I Enalapril-d5 Maleate H->I

Diagram 1: Overall synthesis workflow for Enalapril-d5 Maleate.
Experimental Protocols

Protocol 1: Synthesis of Enalapril-d5 via Reductive Amination

This protocol describes the coupling of the key deuterated intermediate with the L-Alanyl-L-proline dipeptide.

  • Reaction Setup: To a solution of L-Alanyl-L-proline (1.0 eq) and ethyl 2-oxo-4-(phenyl-d5)butyrate (1.1 eq) in ethanol, add a catalytic amount of Palladium on Carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation (H₂ gas, typically 50 psi) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Enalapril-d5 free base as an oil.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are significant.

Protocol 2: Formation of Enalapril-d5 Maleate Salt

  • Dissolution: Dissolve the purified Enalapril-d5 free base in a suitable solvent, such as ethyl acetate.

  • Addition of Maleic Acid: Add a solution of maleic acid (1.0 eq) in ethyl acetate dropwise to the Enalapril-d5 solution with stirring.

  • Precipitation: The Enalapril-d5 maleate salt will precipitate out of the solution. Stir the resulting slurry at room temperature for several hours to ensure complete precipitation.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Drying: Wash the collected solid with cold ethyl acetate and dry under vacuum to yield the final Enalapril-d5 maleate product.

Characterization of Enalapril-d5 Maleate

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and HPLC.

G cluster_methods Analytical Methods cluster_results Verified Properties Compound Synthesized Enalapril-d5 Maleate HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Purity Purity & Impurity Profile HPLC->Purity Mass Molecular Weight & Isotopic Enrichment MS->Mass Structure Chemical Structure & Deuterium Position NMR->Structure

Diagram 2: Analytical workflow for the characterization of Enalapril-d5 Maleate.
Physicochemical Properties

A comparison of the key physicochemical properties of Enalapril maleate and its d5-analogue is presented below.

PropertyEnalapril MaleateEnalapril-d5 Maleate
Chemical Formula C₂₀H₂₈N₂O₅ · C₄H₄O₄C₂₀H₂₃D₅N₂O₅ · C₄H₄O₄
Average Molecular Weight 492.5 g/mol 497.6 g/mol [4]
Monoisotopic Mass 492.2159 Da497.2472 Da
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in ethanol, freely soluble in methanol.[8]Soluble in Ethanol, Methanol, and Water.[4]
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of the five deuterium atoms.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) in positive mode is typically used.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile/water.

Expected Results: The key diagnostic feature is the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

CompoundExpected [M+H]⁺ (Enalapril free base)Expected [M+H]⁺ (Enalapril-d5 free base)
Monoisotopic m/z 377.2071382.2384

A high-resolution mass spectrum should clearly show a 5-dalton mass shift between the deuterated and non-deuterated compounds, confirming the incorporation of five deuterium atoms. The isotopic purity can also be assessed by examining the relative intensities of the [M+H]⁺ peaks for d0 through d5 species.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the specific location of the deuterium labels.

Experimental Protocol:

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Water (D₂O).[9][10]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR.

Expected Results for ¹H NMR: The most significant difference in the ¹H NMR spectrum of Enalapril-d5 maleate compared to its non-deuterated counterpart is the absence of signals in the aromatic region (typically ~7.1-7.3 ppm). The integration of the remaining protons should be consistent with the structure.

Proton AssignmentEnalapril Maleate (Expected δ, ppm)Enalapril-d5 Maleate (Expected δ, ppm)
Aromatic (C₆H₅)~7.1 - 7.3 (m, 5H)Absent
Maleate (=CH)~6.0 (s, 2H)~6.0 (s, 2H)
Ethyl (-OCH₂CH₃)~4.1 (q, 2H)~4.1 (q, 2H)
Proline & Alanyl ProtonsVarious signals from 1.5 - 4.5 ppmVarious signals from 1.5 - 4.5 ppm
Ethyl (-OCH₂CH₃)~1.2 (t, 3H)~1.2 (t, 3H)
Alanyl (-CH₃)~1.4 (d, 3H)~1.4 (d, 3H)

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of Enalapril-d5 maleate and quantifying any related impurities.

Experimental Protocol:

  • Column: A reverse-phase C18 or C8 column is commonly used (e.g., ZORBAX Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[11][12]

  • Mobile Phase: A gradient or isocratic mixture of an acidic phosphate buffer (e.g., pH 2.2-3.0) and a polar organic solvent like acetonitrile.[11][12]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[11]

  • Detection: UV detection at 215 nm.[11][13]

  • Column Temperature: Elevated temperatures (e.g., 55-65°C) can improve peak shape.[12][13]

Data Presentation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterTypical Value / Condition
Purity Specification ≥98%
Individual Impurity Limit ≤0.2%
Total Impurities ≤1.0%
Retention Time Dependent on exact method, typically 3-10 minutes.[11][14]

The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[11][12] The deuterated compound is expected to have a retention time very similar to the non-deuterated standard.

References

Deuterium-Labeled Enalapril for ACE Inhibitor Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterium-labeled enalapril in the study of Angiotensin-Converting Enzyme (ACE) inhibitors. Enalapril is a widely prescribed prodrug that is converted in vivo to its active metabolite, enalaprilat, a potent inhibitor of ACE. Deuterium labeling offers significant advantages in pharmacokinetic and metabolic studies by providing a stable isotopic tracer that can be readily distinguished from its endogenous counterparts by mass spectrometry. This guide details the mechanism of action of enalapril, relevant signaling pathways, experimental protocols for its analysis, and a discussion on the synthesis of its deuterated analogue.

Mechanism of Action and Signaling Pathway

Enalapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance.

The signaling pathway of ACE inhibition by enalaprilat is depicted below.

cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_kinin Kinin-Kallikrein System cluster_drug Drug Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Bradykinin Bradykinin (active) InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hepatic Esterases ACE ACE Enalaprilat->ACE Inhibition

Figure 1: Mechanism of Action of Enalapril. Enalapril is converted to enalaprilat, which inhibits ACE, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II and the breakdown of the vasodilator bradykinin.

Pharmacokinetics of Enalapril and Enalaprilat

Enalapril is readily absorbed after oral administration and is then hydrolyzed in the liver to enalaprilat. The pharmacokinetic parameters of enalapril and its active metabolite enalaprilat have been extensively studied.[1][2]

Table 1: Summary of Pharmacokinetic Parameters of Enalapril and Enalaprilat in Healthy Volunteers

ParameterEnalaprilEnalaprilatReference
Time to Peak Concentration (Tmax) 1.06 ± 0.30 h4.6 ± 1.6 h[1]
Maximum Concentration (Cmax) 313.5 ± 139.6 ng/mL54.8 ± 29.5 ng/mL[1]
Area Under the Curve (AUC0-∞) 450.0 ± 199.5 ng·h/mL266.9 ± 122.7 ng·h/mL[1]
Elimination Half-life (t1/2) 1.3 - 1.6 h3.5 - 4.5 h[1]

Data are presented as mean ± standard deviation for a 10 mg oral dose.

While extensive data exists for unlabeled enalapril, specific studies directly comparing the pharmacokinetic profiles of deuterium-labeled enalapril (administered as the drug) and its non-labeled counterpart were not identified in the conducted search. Such studies would be valuable to assess any potential kinetic isotope effects on the absorption, distribution, metabolism, and excretion of the drug.[3][4][5][6][7]

Experimental Protocols

The use of deuterium-labeled enalapril, specifically enalapril-d5 (with deuterium atoms on the phenyl ring), is primarily as an internal standard in bioanalytical methods for the accurate quantification of enalapril and enalaprilat in biological matrices.[8]

Bioanalytical Method for Enalapril and Enalaprilat using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril and enalaprilat in human plasma, utilizing their deuterated analogues as internal standards.[9]

3.1.1. Sample Preparation (Protein Precipitation) [9]

  • To 300 µL of human plasma in a microcentrifuge tube, add the internal standard solution (containing enalapril-d5 and enalaprilat-d5).

  • Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Plasma Plasma Sample (300 µL) IS Add Internal Standards (Enalapril-d5, Enalaprilat-d5) Plasma->IS Precip Add Acetonitrile (900 µL) (Protein Precipitation) IS->Precip Vortex Vortex (10 min) Precip->Vortex Centrifuge Centrifuge (10,000 rpm, 15 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2: Workflow for Plasma Sample Preparation.

3.1.2. Liquid Chromatography Conditions [9]

  • Column: C18 analytical column (e.g., 50 mm × 3 mm, 5 µm)

  • Mobile Phase: Gradient elution using 0.1% formic acid in methanol and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Total Run Time: Approximately 3 minutes

3.1.3. Mass Spectrometry Conditions [9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometry Transitions for Enalapril, Enalaprilat, and their Deuterated Analogues

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Enalapril377.2234.2[9]
Enalapril-d5 382.2 239.2 Predicted
Enalaprilat349.1206.1[9]
Enalaprilat-d5 354.1 211.1 Predicted

Note: The mass transitions for the deuterated compounds are predicted based on the addition of 5 daltons to the parent and relevant fragments. The exact fragmentation may need to be confirmed experimentally.

Synthesis of Deuterium-Labeled Enalapril (Enalapril-d5)

A detailed, step-by-step experimental protocol for the synthesis of enalapril-d5 was not explicitly found in the performed searches. However, based on the known synthesis of enalapril and general methods for deuteration, a plausible synthetic route can be proposed. The key step is the preparation of a deuterated precursor, ethyl 2-oxo-4-(phenyl-d5)butanoate.

Proposed Synthetic Pathway:

cluster_precursor Deuterated Precursor Synthesis cluster_enalapril Enalapril-d5 Synthesis Benzene_d6 Benzene-d6 PBr_d5 Phenylethyl-d5 bromide Benzene_d6->PBr_d5 Multiple steps Grignard_d5 Phenylethyl-d5-magnesium bromide PBr_d5->Grignard_d5 Mg, ether EOPB_d5 Ethyl 2-oxo-4-(phenyl-d5)butanoate Grignard_d5->EOPB_d5 1. Diethyl oxalate 2. H3O+ Oxalate Diethyl oxalate Enalapril_d5 Enalapril-d5 EOPB_d5->Enalapril_d5 Dipeptide L-Alanyl-L-proline Dipeptide->Enalapril_d5 Reductive Amination (e.g., H2, Pd/C)

Figure 3: Proposed Synthetic Route for Enalapril-d5.

3.2.1. Synthesis of Ethyl 2-oxo-4-(phenyl-d5)butanoate (Key Intermediate)

This precursor can be synthesized starting from commercially available deuterated benzene (benzene-d6). A common route involves the formation of a Grignard reagent from a deuterated phenylethyl halide.[1][10][11][12]

  • Preparation of (2-Bromoethyl)benzene-d5: This can be prepared from benzene-d6 through multi-step synthesis, for example, via Friedel-Crafts acylation followed by reduction and bromination.

  • Formation of the Grignard Reagent: React (2-bromoethyl)benzene-d5 with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, (2-(phenyl-d5)ethyl)magnesium bromide.

  • Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate.[13] Subsequent acidic workup will yield the desired ethyl 2-oxo-4-(phenyl-d5)butanoate.[9][14]

3.2.2. Reductive Amination to form Enalapril-d5

The final step involves the reductive amination of the deuterated keto-ester with the dipeptide L-alanyl-L-proline.[8][9][15]

  • Dissolve ethyl 2-oxo-4-(phenyl-d5)butanoate and L-alanyl-L-proline in a suitable solvent such as ethanol.

  • Add a catalyst, for example, Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

  • The catalyst is removed by filtration, and the product, enalapril-d5, is isolated and purified.

Conclusion

References

MK-421 (D5 maleate) certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-421 (D5 Maleate), a deuterated analog of Enalapril Maleate. Enalapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The deuterated form, MK-421, is a valuable tool in research and development, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification of Enalapril and its active metabolite, Enalaprilat.

Certificate of Analysis (Representative Data)

A specific Certificate of Analysis for MK-421 (D5 Maleate) is not publicly available. The following table summarizes typical data found on a Certificate of Analysis for the non-deuterated parent compound, Enalapril Maleate. These values provide a benchmark for the expected characteristics of MK-421 (D5 Maleate).

Test Specification Description
Appearance White to off-white crystalline powderVisual inspection of the physical form.
Identification (IR, HPLC) Conforms to standardConfirms the chemical structure and identity.
Purity (HPLC) ≥98.0%Percentage of the active pharmaceutical ingredient.[1]
Molecular Formula C24H32N2O9 (for D5 Maleate)The elemental composition of the molecule.[2]
Molecular Weight 497.55 g/mol (for D5 Maleate)The mass of one mole of the substance.
Solubility Soluble in water and methanol.[1][3]The ability of the substance to dissolve in solvents.
Loss on Drying ≤1.0%The amount of volatile matter removed upon drying.
Residue on Ignition ≤0.1%The amount of residual substance after combustion.
Heavy Metals ≤20 ppmThe upper limit for heavy metal impurities.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

MK-421, as an analog of Enalapril, functions as a prodrug that is hydrolyzed in the liver to its active form, Enalaprilat. Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4][5] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[6][7]

Specifically, ACE converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[6][8] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal cortex.[6][7] Aldosterone promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[7]

By inhibiting ACE, Enalaprilat decreases the production of Angiotensin II, leading to vasodilation and reduced aldosterone secretion.[8] This results in a decrease in blood pressure. ACE is also responsible for the breakdown of bradykinin, a potent vasodilator.[6] Therefore, ACE inhibition also leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[6][8]

Signaling Pathway Diagram

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone (from Adrenal Cortex) AT1_Receptor->Aldosterone stimulates release Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Up Blood_Pressure_Down Decreased Blood Pressure MK421 MK-421 (Enalaprilat) MK421->ACE inhibits Bradykinin Bradykinin Bradykinin->Inactive_Fragments degrades Vasodilation Vasodilation Bradykinin->Vasodilation Vasodilation->Blood_Pressure_Down

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of MK-421 (Enalaprilat).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is a standard approach for assessing the purity of Enalapril Maleate and can be adapted for MK-421 (D5 Maleate).

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

Reagents:

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (e.g., 20 mM, pH 2.2).[9]

  • Enalapril Maleate reference standard.

  • Sample of MK-421 (D5 Maleate).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v).[9] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Enalapril Maleate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the MK-421 (D5 Maleate) sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 215 nm.[9]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

In Vitro ACE Inhibition Assay

This assay determines the inhibitory activity of a compound on the angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung.

  • ACE substrate: Hippuryl-His-Leu (HHL).

  • Buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3.

  • MK-421 (D5 Maleate) or Enalaprilat as the inhibitor.

  • Stopping reagent: e.g., 1 M HCl.

  • Extraction solvent: Ethyl acetate.

  • Spectrophotometer.

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of MK-421 (D5 Maleate) or Enalaprilat in the assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, add the ACE solution and the inhibitor solution. Pre-incubate at 37°C for 10 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Add ethyl acetate to extract the hippuric acid (the product of the enzymatic reaction). Vortex and centrifuge to separate the layers.

  • Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Reconstitute the hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at 228 nm using a spectrophotometer.

  • Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the absorbance of a control sample without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.

Experimental Workflow: In Vitro ACE Inhibition Assay

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Pre_incubation Pre-incubate ACE and Inhibitor (37°C, 10 min) Prepare_Reagents->Pre_incubation Add_Substrate Add Substrate (HHL) to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate (37°C, 30-60 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction (add 1M HCl) Incubation->Stop_Reaction Extract_Product Extract Hippuric Acid (with Ethyl Acetate) Stop_Reaction->Extract_Product Quantify Quantify Hippuric Acid (Spectrophotometry at 228 nm) Extract_Product->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate End End Calculate->End

References

Isotopic Labeling of Enalapril for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This document details the synthesis, characterization, and application of isotopically labeled enalapril in various research settings, with a focus on its use in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis.

Introduction to Isotopically Labeled Enalapril

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. This substitution allows researchers to trace the molecule through biological systems or chemical reactions without altering its fundamental chemical properties. For a prodrug like enalapril, which is metabolized in the body to its active form, enalaprilat, isotopic labeling is an invaluable tool for studying its absorption, distribution, metabolism, and excretion (ADME) profile. Commonly used isotopes for labeling enalapril include stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C), and radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).

Labeled enalapril serves several critical purposes in research:

  • Internal Standards: In quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled analogs of the analyte are the gold standard for internal standards. They co-elute with the unlabeled drug and compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

  • Pharmacokinetic and Bioequivalence Studies: Labeled enalapril allows for the precise tracking of the drug and its metabolites in biological fluids like plasma and urine. This is essential for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

  • Metabolic Pathway Elucidation: By tracking the isotopic label, researchers can identify and characterize the metabolites of enalapril, confirming the conversion to enalaprilat and identifying any other metabolic pathways.

Synthesis of Isotopically Labeled Enalapril

The synthesis of isotopically labeled enalapril generally involves the incorporation of the isotopic label into one of the key precursors, followed by a synthetic route similar to that of the unlabeled compound. The two primary precursors for enalapril synthesis are a derivative of L-alanine and L-proline, and ethyl 2-oxo-4-phenylbutanoate.

Tritium (³H) Labeling

A common strategy for tritium labeling of enalapril involves the use of tritiated L-proline. A published method describes the synthesis of [³H]-labeled enalapril maleate with the tritium atoms incorporated into the proline ring.[1]

General Synthetic Scheme for [³H]-Enalapril Maleate:

The synthesis involves the reaction of an N'-hydroxysuccinimidyl ester of an N-carboxyalkyl alanine derivative with L-[4,5-³H]proline. The resulting tritiated enalapril is then converted to its maleate salt.[1]

Experimental Protocol: Synthesis of [³H]-Enalapril Maleate (General Method) [1]

  • Preparation of the Activated Alanine Derivative: An appropriate N-carboxyalkyl alanine derivative is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the N'-hydroxysuccinimidyl ester.

  • Coupling Reaction: The activated alanine derivative is then reacted with L-[4,5-³H]proline in a suitable solvent. The reaction mixture is stirred at room temperature to facilitate the coupling.

  • Purification and Salt Formation: The crude reaction mixture containing [³H]-enalapril is purified, typically by chromatography. The purified product is then treated with maleic acid to form the [³H]-enalapril maleate salt.

Note: The specific reaction conditions, solvents, and purification methods are not detailed in the available literature but would follow standard peptide coupling procedures.

Deuterium (²H) Labeling

Deuterium-labeled enalapril, most commonly as enalapril-d5, is commercially available and widely used as an internal standard in bioanalytical methods. The "d5" designation typically refers to the five deuterium atoms on the phenyl ring of the 3-phenylpropyl group.

Plausible Synthetic Approach for Enalapril-d5:

A likely synthetic route for enalapril-d5 would involve the use of a deuterated precursor, such as ethyl 2-oxo-4-(phenyl-d5)butanoate. This labeled precursor would then be reacted with L-alanyl-L-proline via reductive amination to yield enalapril-d5.

Hypothetical Experimental Protocol: Synthesis of Enalapril-d5 via Reductive Amination

  • Synthesis of Ethyl 2-oxo-4-(phenyl-d5)butanoate: This precursor can be synthesized from benzene-d6 through a series of reactions, for example, a Friedel-Crafts reaction with a suitable four-carbon chain.

  • Reductive Amination: Ethyl 2-oxo-4-(phenyl-d5)butanoate is reacted with L-alanyl-L-proline in the presence of a reducing agent. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C).

  • Purification: The resulting enalapril-d5 is then purified from the reaction mixture using techniques such as column chromatography or preparative HPLC.

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling

The synthesis of ¹³C- or ¹⁴C-labeled enalapril would involve the use of precursors containing the respective carbon isotope. The label can be strategically placed in different parts of the molecule depending on the research application. For instance, labeling the proline ring or the ethyl ester group are common strategies.

General Strategies:

  • Using Labeled L-Proline: Commercially available ¹³C- or ¹⁴C-labeled L-proline can be used in the coupling reaction with the activated alanine derivative, similar to the tritium labeling strategy.

  • Using Labeled Alanine: ¹³C- or ¹⁴C-labeled L-alanine can be used to synthesize the L-alanyl-L-proline dipeptide, which is then used in the synthesis of enalapril.

  • Using other Labeled Precursors: For ¹⁴C labeling, starting with a simple labeled precursor like Ba¹⁴CO₃ or Na¹⁴CN allows for the synthesis of more complex labeled intermediates, such as a labeled ethyl 2-oxo-4-phenylbutanoate.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and analysis of isotopically labeled enalapril.

Table 1: Synthesis Yield of Labeled Enalapril

Labeled EnalaprilIsotopeLabeling PositionReported YieldCitation
Enalapril Maleate³HProline ring27%[1]

Table 2: Bioanalytical Application of Labeled Enalapril as an Internal Standard

AnalyteInternal StandardMatrixLLOQ (ng/mL)Analytical Method
EnalaprilEnalapril-d5Human Plasma0.5 - 1.0LC-MS/MS
EnalaprilatEnalaprilat-d5Human Plasma0.5 - 1.0LC-MS/MS

Visualizations

General Synthetic Workflow for Isotopically Labeled Enalapril

The following diagram illustrates a generalized workflow for the synthesis of isotopically labeled enalapril.

G cluster_precursors Labeled Precursors cluster_synthesis Synthesis cluster_product Final Product Labeled_Proline Labeled L-Proline (³H, ¹³C, ¹⁴C, D) Coupling Peptide Coupling or Reductive Amination Labeled_Proline->Coupling Labeled_Alanine_Derivative Labeled Alanine Derivative (¹³C, ¹⁴C, ¹⁵N) Labeled_Alanine_Derivative->Coupling Labeled_Phenylbutanoate Labeled Ethyl 2-oxo-4-phenylbutanoate (¹³C, ¹⁴C, D) Labeled_Phenylbutanoate->Coupling Labeled_Enalapril Isotopically Labeled Enalapril Coupling->Labeled_Enalapril Purification Purification (Chromatography) Labeled_Enalapril->Purification Salt_Formation Salt Formation (e.g., maleate) Purification->Salt_Formation G Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis Esterase Hepatic Carboxylesterase 1 (CES1) Esterase->Enalapril

References

Stability and Storage of MK-421 (D5 Maleate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for MK-421 (D5 maleate), a deuterated analog of enalapril maleate. The information presented herein is critical for maintaining the integrity and purity of this compound in research and development settings. The stability profile of MK-421 (D5 maleate) is expected to be analogous to that of enalapril maleate, and as such, this guide leverages stability data from studies on the non-deuterated parent compound.

Executive Summary

MK-421 (D5 maleate) is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization. The stability of the compound is significantly influenced by pH, temperature, and humidity. As a solid, it is relatively stable, but in solution, its degradation is accelerated, particularly under alkaline conditions. The two major degradation products are enalaprilat-d5 and a diketopiperazine-d5 derivative. This guide outlines the degradation pathways, summarizes quantitative stability data, details relevant experimental protocols, and provides best practices for storage and handling.

Degradation Pathways

The primary degradation pathways for MK-421 (D5 maleate) are hydrolysis of the ethyl ester to form the active diacid, enalaprilat-d5, and intramolecular cyclization to form a diketopiperazine-d5 derivative (DKP-d5)[1][2][3][4][5]. The predominant pathway is pH-dependent[6].

  • Alkaline Conditions: Promote the hydrolysis of the ester linkage, leading to the formation of enalaprilat-d5.

  • Acidic and Neutral Conditions: Favor the intramolecular cyclization, resulting in the formation of DKP-d5[7][8].

G Degradation Pathway of MK-421 (D5 Maleate) cluster_conditions Stress Conditions MK421 MK-421 (D5 Maleate) Enalaprilat Enalaprilat-d5 MK421->Enalaprilat  Hydrolysis (Alkaline pH) DKP Diketopiperazine-d5 (DKP-d5) MK421->DKP Intramolecular Cyclization (Acidic/Neutral pH) A Alkaline A->Enalaprilat B Acidic/Neutral B->DKP G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare MK-421 (D5 maleate) solution B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Inject sample into HPLC system B->C D Separation on C18 column C->D E UV Detection (e.g., 215 nm) D->E F Quantify parent peak and degradation products E->F G Calculate % degradation F->G

References

An In-Depth Technical Guide to the Biological Activity of Enalapril and the Role of its Deuterated Analog, MK-421 (D5 Maleate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril, also known by its developmental code MK-421, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. It functions as a prodrug, being hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.

MK-421 (D5 maleate), the subject of this guide, is a deuterium-labeled version of enalapril. It is important to note that extensive literature review reveals no evidence of MK-421 (D5 maleate) being used as a therapeutic agent with altered biological activity. Instead, its primary and critical application is as an internal standard for the highly accurate quantification of enalapril and enalaprilat in biological samples using mass spectrometry. This guide will provide a comprehensive overview of the biological activity of enalapril and detail the significant role of its deuterated counterpart in research and development.

Mechanism of Action of Enalapril

The antihypertensive effects of enalapril are primarily mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. In response to low blood pressure or low sodium concentration, the kidneys release renin. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is primarily found in the lungs. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and stimulation of the sympathetic nervous system, all of which contribute to an increase in blood pressure.

ACE Inhibition by Enalaprilat

Enalapril, after being metabolized to enalaprilat, acts as a competitive inhibitor of ACE. By binding to the active site of ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II. This leads to a decrease in plasma angiotensin II levels, resulting in vasodilation and reduced aldosterone secretion. The reduction in aldosterone leads to a mild diuretic effect. Additionally, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, enalaprilat increases the levels of bradykinin, which further contributes to its antihypertensive effect.

RAAS_Enalapril_MOA Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Kidney) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Inactive_Fragments Inactive Fragments Enalaprilat Enalaprilat (Active Metabolite of Enalapril) Enalaprilat->ACE Inhibits Enalaprilat->Inactive_Fragments Inhibits Degradation Bradykinin Bradykinin Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 1: Mechanism of Action of Enalaprilat within the RAAS.

Pharmacokinetics of Enalapril

Enalapril is administered orally as a maleate salt. Its pharmacokinetic profile is characterized by its conversion to the active metabolite, enalaprilat.

ParameterEnalaprilEnalaprilat
Absorption Readily absorbed after oral administration.Poorly absorbed orally.
Bioavailability Approximately 60%. Not affected by food.-
Metabolism Prodrug, hydrolyzed in the liver to enalaprilat.Active metabolite.
Peak Plasma Concentration (Tmax) ~1 hour~3-4 hours
Protein Binding ~50-60%~50-60%
Elimination Half-life ~2 hours~11 hours (prolonged in renal impairment)
Excretion Primarily renal, as enalapril and enalaprilat.Primarily renal.

Quantitative Biological Data of Enalapril

The following table summarizes key quantitative data regarding the biological activity of enalapril and its active metabolite, enalaprilat.

ParameterValueSpecies/SystemReference
Enalaprilat IC50 for ACE 1.2 nMHog plasma[1]
Enalapril IC50 for ACE (in vitro) 1200 nMHog plasma[1]
Effect on Mean Arterial Pressure in Hypertensive Patients (10-20 mg dose) Decrease from 95.6 to 84.8 mm HgHuman[2]
Effect on Systemic Vascular Resistance in Heart Failure Patients Decrease from 18.5 to 15.8 unitsHuman[2]
Effect on Plasma Renin Activity in Heart Failure Patients (after 1 month) Increase from 0.76 to 3.23 ng/ml/hrHuman[2]

The Role of MK-421 (D5 Maleate) in Enalapril Research

The Kinetic Isotope Effect

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. This phenomenon is known as the kinetic isotope effect. In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 enzymes, replacing a hydrogen atom at a metabolic site with deuterium can significantly slow down the rate of metabolism. This can lead to a longer drug half-life and altered pharmacokinetic profile.

MK-421 (D5 Maleate) as an Internal Standard

While the kinetic isotope effect can be exploited to create drugs with improved properties, the primary use of MK-421 (D5 maleate) is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In LC-MS/MS analysis, an internal standard is a compound that is chemically similar to the analyte (in this case, enalapril) but has a different mass. The internal standard is added at a known concentration to the biological sample (e.g., plasma or urine) before sample preparation. Because the deuterated standard behaves almost identically to the non-deuterated drug during extraction, chromatography, and ionization, it can be used to correct for any loss of analyte during sample processing and for variations in instrument response. The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to their mass difference. By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification of the drug in the original sample can be achieved.

Bioanalytical_Workflow Biological_Sample Biological Sample (e.g., Plasma) Add_IS Addition of MK-421 (D5 Maleate) (Internal Standard) Biological_Sample->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification Accurate Quantification of Enalapril Data_Analysis->Quantification

Figure 2: Bioanalytical workflow using a deuterated internal standard.

Detailed Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE.

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • ACE substrate: Hippuryl-His-Leu (HHL)

    • Assay buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl

    • Stopping reagent: 1 N HCl

    • Extraction solvent: Ethyl acetate

    • Detection reagent: o-phthaldialdehyde (OPA)

    • Test compound (e.g., enalaprilat) and control inhibitor (e.g., captopril)

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

    • In a microplate, add 50 µL of the assay buffer (for control) or the test compound/control inhibitor dilutions.

    • Add 20 µL of the ACE solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 N HCl.

    • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging.

    • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 1 mL of the assay buffer.

    • Add 100 µL of the OPA reagent and measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 490 nm.

    • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

ACE_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents and Compound Dilutions Incubate_ACE_Inhibitor Incubate ACE with Test Compound Prepare_Reagents->Incubate_ACE_Inhibitor Add_Substrate Add HHL Substrate Incubate_ACE_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with HCl Incubate_Reaction->Stop_Reaction Extract_Product Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract_Product Evaporate_Reconstitute Evaporate and Reconstitute Extract_Product->Evaporate_Reconstitute Add_OPA Add OPA Reagent Evaporate_Reconstitute->Add_OPA Measure_Fluorescence Measure Fluorescence Add_OPA->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Figure 3: Workflow for an in vitro ACE Inhibition Assay.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Blood Pressure Measurement: Acclimatize rats to the tail-cuff method for non-invasive blood pressure measurement for several days before the experiment.

  • Procedure:

    • Record baseline systolic blood pressure and heart rate for all rats.

    • Divide the rats into groups: vehicle control and treatment groups (different doses of enalapril).

    • Administer the vehicle or enalapril orally by gavage.

    • Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • At the end of the study, collect blood samples for analysis of plasma renin activity and angiotensin II levels.

    • Analyze the data to determine the dose-dependent effect of enalapril on blood pressure.

Measurement of Plasma Renin Activity (PRA) and Angiotensin II
  • Blood Collection: Collect blood from anesthetized rats via cardiac puncture into chilled tubes containing EDTA.

  • Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.

  • Plasma Renin Activity (PRA) Assay:

    • PRA is typically measured by radioimmunoassay (RIA) or ELISA that quantifies the generation of angiotensin I from endogenous angiotensinogen.

    • Plasma samples are incubated at 37°C for a specific period to allow renin to act on angiotensinogen. A parallel sample is kept at 4°C to prevent enzymatic activity (blank).

    • The amount of angiotensin I generated is then measured using a commercial RIA or ELISA kit.

    • PRA is expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

  • Angiotensin II Assay:

    • Angiotensin II levels are measured using a competitive ELISA or RIA kit.

    • Plasma samples are typically extracted using solid-phase extraction columns before the immunoassay to remove interfering substances.

    • The concentration of angiotensin II is determined by comparing the sample signal to a standard curve.

Conclusion

Enalapril (MK-421) is a cornerstone in the treatment of hypertension and heart failure, exerting its therapeutic effect through the potent inhibition of the angiotensin-converting enzyme by its active metabolite, enalaprilat. This leads to the modulation of the renin-angiotensin-aldosterone system, resulting in vasodilation and a reduction in blood pressure. In contrast, its deuterated analog, MK-421 (D5 maleate), serves a distinct but equally vital role in the pharmaceutical sciences. It is not a therapeutic agent but an indispensable analytical tool, functioning as an internal standard for the precise and accurate quantification of enalapril and enalaprilat in biological matrices. This in-depth guide has provided a comprehensive overview of the biological activity of enalapril and clarified the critical application of its deuterated form in advancing research and development in this field.

References

Understanding the Mass Shift of MK-421 (D5 Maleate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for MK-421 (D5 maleate), a deuterated form of the active pharmaceutical ingredient enalaprilat. The incorporation of five deuterium atoms into the molecule induces a predictable increase in its mass, a critical feature for its use as an internal standard in quantitative bioanalytical assays. This document outlines the theoretical basis for this mass shift, presents relevant quantitative data, details experimental protocols for its analysis, and illustrates the underlying principles with clear diagrams.

Introduction to Deuterated Standards in Mass Spectrometry

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of analytes in complex biological matrices. Deuterium-labeled compounds, such as MK-421 (D5 maleate), are ideal for this purpose as they are chemically identical to the analyte of interest but have a distinct, higher mass. This mass difference allows for their differentiation from the endogenous analyte by the mass spectrometer, while their similar chromatographic behavior and ionization efficiency correct for variations in sample preparation and instrument response.

The "D5" designation in MK-421 (D5 maleate) signifies the replacement of five hydrogen atoms (¹H) with five deuterium atoms (²H or D). This substitution is the fundamental reason for the observed mass shift.

Quantitative Data: The Mass Shift of MK-421 (D5 Maleate)

The mass shift is a direct consequence of the difference in the atomic masses of hydrogen and deuterium. The following table summarizes the key mass-related data for enalaprilat and its D5-labeled counterpart.

CompoundChemical FormulaMonoisotopic Mass (Da)Theoretical Mass Shift (Da)
Enalaprilat (MK-421)C₁₈H₂₄N₂O₅348.1685-
MK-421 (D5 Maleate)C₁₈H₁₉D₅N₂O₅353.2000+4.963

Note: The mass of the maleate salt form is not included in the monoisotopic mass calculation as it typically dissociates during ionization in the mass spectrometer.

The theoretical mass shift is calculated based on the difference in the masses of five deuterium atoms and five hydrogen atoms: 5 * (Mass of D - Mass of H) = 5 * (2.01410178 u - 1.00782503 u) ≈ 5.0314 u. However, the observed mass shift in a mass spectrum will be for the protonated molecule [M+H]⁺. For enalaprilat, the protonated molecule has an m/z of 349.1758. For D5-enalaprilat, the protonated molecule [M+D]⁺ or [M-4H+5D+H]⁺ will have an m/z of approximately 354.2073. The exact mass shift can be influenced by the position of the deuterium labels and the ionization process.

Experimental Protocols

The use of MK-421 (D5 maleate) as an internal standard is central to the accurate quantification of enalaprilat in biological samples. Below are generalized experimental protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting enalapril and its active metabolite enalaprilat from plasma is solid-phase extraction.

Objective: To isolate the analyte and internal standard from plasma matrix components that can interfere with analysis.

Materials:

  • Human plasma samples

  • MK-421 (D5 maleate) internal standard working solution

  • Methanol

  • Formic acid

  • Water

  • Solid-phase extraction (SPE) cartridges (e.g., SOLA cartridges)

Procedure:

  • To 200 µL of plasma sample, add 10 µL of the MK-421 (D5 maleate) internal standard working solution.

  • For calibration standards and quality control samples, add 10 µL of the appropriate enalaprilat standard spiking solution. For unknown samples, add 10 µL of methanol.

  • Add 4 µL of formic acid to each sample and mix well.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge with a suitable elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate enalaprilat and MK-421 (D5 maleate) and detect them by tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol, water, and formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor → Product Ion Transitions:

    • Enalaprilat: m/z 349.2 → 206.1[1][2]

    • MK-421 (D5 maleate): Theoretically m/z 354.2 → 211.1 (The product ion would also be shifted by 5 Da if the fragmentation does not involve the loss of the deuterated part of the molecule).

Visualizations

Mass Shift Principle

Mass_Shift_Principle cluster_Analyte Enalaprilat (Analyte) cluster_Standard MK-421 (D5 Maleate) (Internal Standard) Analyte C₁₈H₂₄N₂O₅ (Monoisotopic Mass: 348.1685 Da) MassSpec Mass Spectrometer Detects Mass-to-Charge Ratio (m/z) Analyte->MassSpec + ~5 Da Mass Shift Standard C₁₈H₁₉D₅N₂O₅ (Monoisotopic Mass: 353.2000 Da) Standard->MassSpec

Caption: The principle of mass shift for the deuterated internal standard.

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow Start Plasma Sample Spike Spike with MK-421 (D5 Maleate) Internal Standard Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC LC Separation SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Logical Relationship in Quantification

Quantification_Logic Analyte_Signal Analyte Signal (Enalaprilat) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard Signal (MK-421 D5) IS_Signal->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: The logical process for quantification using an internal standard.

Conclusion

The deliberate and precise introduction of five deuterium atoms in MK-421 (D5 maleate) results in a predictable and measurable mass shift. This fundamental property enables its use as a highly effective internal standard for the accurate quantification of enalaprilat in complex biological matrices. The methodologies and principles outlined in this guide provide a comprehensive overview for researchers and scientists in the field of drug development and bioanalysis, ensuring robust and reliable analytical results. The use of such deuterated standards is a cornerstone of modern quantitative mass spectrometry.

References

Methodological & Application

Application Note: High-Throughput Analysis of Enalapril and Enalaprilat in Human Plasma using MK-421 (D5 maleate) as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril and its active metabolite, enalaprilat, in human plasma. Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2] Accurate measurement of enalapril and enalaprilat is crucial for pharmacokinetic and bioequivalence studies.[1][2][3] This method utilizes MK-421 (D5 maleate), a stable isotope-labeled form of enalapril, as an internal standard to ensure high accuracy and precision. The straightforward protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalytical laboratories.

Introduction

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][4] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis.[5] They are chemically identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[5][6] MK-421 (D5 maleate), the deuterium-labeled analog of enalapril, is an ideal internal standard for the quantification of enalapril and its metabolite enalaprilat.[7][8]

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of enalapril and enalaprilat from human plasma using MK-421 (D5 maleate) as the internal standard.

Signaling Pathway

Renin-Angiotensin-Aldosterone System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone_Secretion->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibition

Figure 1: Mechanism of action of Enalaprilat in the Renin-Angiotensin-Aldosterone System.

Experimental Protocol

Materials and Reagents
  • Enalapril Maleate Reference Standard

  • Enalaprilat Dihydrate Reference Standard

  • MK-421 (D5 maleate) Internal Standard[7][8][9]

  • LC-MS Grade Acetonitrile[10]

  • LC-MS Grade Methanol[10]

  • LC-MS Grade Water[10]

  • Formic Acid (≥98%)

  • Human Plasma (K2EDTA)

Stock and Working Solutions
  • Enalapril Stock Solution (1 mg/mL): Accurately weigh and dissolve enalapril maleate in methanol.

  • Enalaprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve enalaprilat dihydrate in methanol.

  • MK-421 (D5 maleate) Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve MK-421 (D5 maleate) in methanol.

  • Working Solutions: Prepare serial dilutions of enalapril and enalaprilat stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the MK-421 (D5 maleate) stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 100 µL of human plasma to the appropriate tubes.

  • Spike 10 µL of the respective working standard solutions into the calibration and QC tubes. Add 10 µL of 50:50 methanol:water to the blank and unknown samples.

  • Add 20 µL of the internal standard working solution to all tubes except the blank. Add 20 µL of 50:50 methanol:water to the blank.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to all tubes to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Sample Preparation Workflow Start Start: Human Plasma Sample Spike_IS Spike with MK-421 (D5 maleate) Internal Standard Start->Spike_IS Protein_Precipitation Add Acetonitrile for Protein Precipitation Spike_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis

Figure 2: Workflow for sample preparation using protein precipitation.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 1.9 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.095
3.15
4.05

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550 °C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Collision Energy (V)Declustering Potential (V)
Enalapril377.2234.12580
Enalaprilat349.2206.12885
MK-421 (D5 maleate)382.2239.12580

Results and Discussion

This method was validated for linearity, precision, accuracy, and recovery. The calibration curves were linear over the concentration range of 1 to 500 ng/mL for both enalapril and enalaprilat, with a correlation coefficient (r²) of >0.99.

Table 3: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Enalapril LLOQ1< 10< 1290-110
Low3< 8< 1092-108
Mid100< 6< 895-105
High400< 5< 796-104
Enalaprilat LLOQ1< 11< 1388-112
Low3< 9< 1191-109
Mid100< 7< 994-106
High400< 6< 895-105

The use of a stable isotope-labeled internal standard, MK-421 (D5 maleate), ensures that any variations during the sample preparation and injection process are accounted for, leading to high precision and accuracy. The simple protein precipitation method allows for rapid sample processing, making it ideal for studies requiring high-throughput analysis.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of enalapril and enalaprilat in human plasma. The use of MK-421 (D5 maleate) as an internal standard ensures the reliability of the results, making this method highly suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

References

Application Notes and Protocol for the Quantification of Enalapril and its Metabolite in Plasma using Enalapril-d5 Maleate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3][4] Enalaprilat is a more potent ACE inhibitor than its parent compound.[1][4] Accurate quantification of both enalapril and enalaprilat in plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][5][6] This protocol details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of enalapril and enalaprilat in plasma samples, utilizing Enalapril-d5 maleate as an internal standard (IS) to ensure accuracy and precision.

The use of a stable isotope-labeled internal standard like Enalapril-d5 maleate is the gold standard for quantitative mass spectrometry. It closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response.

Experimental Protocols

This section outlines the detailed methodology for sample preparation and LC-MS/MS analysis. Two common sample preparation techniques are presented: Protein Precipitation and Solid-Phase Extraction (SPE).

Materials and Reagents
  • Enalapril maleate, Enalaprilat, and Enalapril-d5 maleate reference standards

  • HPLC-grade methanol, acetonitrile, and water[1]

  • Formic acid, analytical grade[1]

  • Ammonia solution[7][8]

  • Blank human plasma with EDTA-K3 as an anticoagulant[1]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Thermo Scientific SOLA)[7][8]

Sample Preparation

Protein precipitation is a rapid and straightforward method for sample cleanup.[1][5]

  • Spiking: To 300 µL of plasma sample (calibration standard, quality control, or unknown), add the internal standard (Enalapril-d5 maleate) solution.

  • Precipitation: Add 900 µL of ice-cold acetonitrile.[1][5]

  • Vortexing: Vortex the mixture for 10 minutes to ensure complete protein precipitation.[1][5]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 15 minutes.[1][5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1][5]

SPE provides a cleaner extract compared to PPT, potentially reducing matrix effects.[7][8][9]

  • Sample Pretreatment: Take 200 µL of plasma. Add the internal standard and 4 µL of formic acid. Mix well.[7]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., SOLA 10 mg/1mL) with 1 mL of methanol followed by 1 mL of water.[7][8]

  • Sample Loading: Load the pretreated plasma sample onto the conditioned cartridge and allow it to flow through by gravity.[7][8]

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences.[7][8]

  • Elution: Elute the analytes and internal standard with 2 x 200 µL of 2% ammonia solution in methanol.[7][8]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of a suitable mobile phase, such as 90:10 (v/v) water/methanol, and sonicate for 5 minutes before injection.[7]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A C18 analytical column (e.g., Hypersil GOLD 1.9µm 50 x 2.1mm or Symmetry C18).[8][10]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and an aqueous buffer (e.g., 20 mM ammonium acetate or 0.1% formic acid).[6]

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[12]

  • Ionization Mode: Positive electrospray ionization (ESI+).[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for enalapril, enalaprilat, and the internal standard should be optimized.[10][12]

    • Enalapril: m/z 377.1 → 234.1[10]

    • Enalaprilat: m/z 349.2 → 206.1[10]

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of enalapril and enalaprilat in plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Enalapril1.56 - 4001.56[6]
Enalaprilat1.56 - 4001.56[6]
Enalapril1 - 5001[1][5]
Enalaprilat1 - 5001[1][5]
Enalapril1 - 1001[8]
Enalaprilat1 - 1001[8]
Enalapril0.064 - 431.8060.064[13]
Enalaprilat0.064 - 431.7200.064[13]

Table 2: Precision and Accuracy Data

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
EnalaprilQC Samples< 7.36< 5.8092.99 - 97.84[14]
EnalaprilatQC Samples< 7.05< 5.7293.65 - 101.17[6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) is_add Add Internal Standard (Enalapril-d5 maleate) plasma->is_add precip Add Acetonitrile (900 µL) (Protein Precipitation) is_add->precip vortex Vortex (10 min) precip->vortex centrifuge Centrifuge (10,000 rpm, 15 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Results (ng/mL) quantification->results

Caption: Workflow for Enalapril analysis in plasma.

Metabolic Pathway of Enalapril

G cluster_body In Vivo Metabolism enalapril Enalapril (Prodrug) liver Liver (Hepatic Esterolysis) enalapril->liver enalaprilat Enalaprilat (Active Metabolite) ace Angiotensin-Converting Enzyme (ACE) enalaprilat->ace Inhibition oral Oral Administration of Enalapril Maleate absorption Gastrointestinal Absorption oral->absorption absorption->enalapril liver->enalaprilat Hydrolysis effect Therapeutic Effect (Antihypertensive) ace->effect

Caption: Metabolic activation of Enalapril.

References

Application Note: Sample Preparation for Enalapril Quantification in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for the therapeutic effects.[2] Accurate quantification of enalapril and enalaprilat in biological matrices like human plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

The use of a stable isotope-labeled internal standard, such as deuterated enalapril (e.g., Enalapril-d5), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

This application note details two robust and commonly used sample preparation protocols for the extraction of enalapril and its deuterated internal standard from human plasma: Solid Phase Extraction (SPE) and Protein Precipitation (PPT) .

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril exerts its effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, the active metabolite enalaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to vasodilation and reduced aldosterone secretion, resulting in lower blood pressure.[3]

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction ↑ Blood Pressure Renin Renin (from Kidney) ACE ACE Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibition

Figure 1: Mechanism of action of Enalaprilat on the RAAS pathway.

Experimental Protocols

Materials and Reagents
  • Analytes: Enalapril Maleate, Enalaprilat

  • Internal Standard (IS): Enalapril-d5, Enalaprilat-d5

  • Plasma: Blank human plasma (K2EDTA)

  • Solvents: HPLC-grade or LC-MS grade Methanol (MeOH), Acetonitrile (ACN)

  • Acids/Bases: Formic acid, Ammonium hydroxide

  • Water: Milli-Q or equivalent purified water

  • SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Thermo Scientific SOLA 10 mg/1mL)

  • Equipment: Centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 96-well plates (optional), nitrogen evaporator.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Enalapril, Enalaprilat, and their corresponding deuterated standards in methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50:50 (v/v) methanol/water. These solutions are used to spike blank plasma for calibration curves and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Enalapril-d5/Enalaprilat-d5 stock solution with the appropriate solvent (e.g., acetonitrile for PPT, water for SPE) to a final concentration (e.g., 500 ng/mL).

Protocol 1: Solid Phase Extraction (SPE)

SPE is a highly effective method for cleaning up complex samples, resulting in high analyte recovery and minimal matrix effects.

Figure 2: Solid Phase Extraction (SPE) workflow for Enalapril.

Detailed Steps:

  • Sample Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution. Acidify the sample by adding 4 µL of formic acid and vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge and allow it to flow through under gravity.

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute enalapril and the internal standard from the cartridge using two aliquots of 200 µL of 2% ammonia solution in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol), sonicate for 5 minutes, and inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

PPT is a faster, simpler, and more cost-effective method, suitable for high-throughput analysis. However, it may result in less clean extracts compared to SPE.

Figure 3: Protein Precipitation (PPT) workflow for Enalapril.

Detailed Steps:

  • Precipitation: To 300 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 900 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., 1 µg/mL).[1] The 3:1 ratio of precipitant to plasma is critical for efficient protein removal.[4]

  • Vortex: Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for immediate injection into the LC-MS/MS system.

Data Presentation

The following tables summarize typical validation parameters achieved using these sample preparation methods coupled with LC-MS/MS analysis.

Table 1: Method Validation Parameters

Parameter Enalapril Enalaprilat Reference(s)
Linearity Range (ng/mL) 0.2 - 200 1.0 - 100 [5]
1 - 500 1 - 500 [1]
1 - 100 1 - 100 [6]
LLOQ (ng/mL) 0.2 1.0 [5]
1.0 1.0 [1]

| | 0.1 | 0.1 |[7] |

Table 2: Analyte Recovery and Matrix Effect

Method Analyte QC Level Mean Recovery (%) Matrix Effect (%) Reference(s)
SPE Enalapril 50 ng/mL 81 Not specified [6]
PPT Enalapril Low QC 96.5 Not significant [1][8]
Enalapril Mid QC 98.2 Not significant [1][8]
Enalapril High QC 99.3 Not significant [1][8]
Enalaprilat Low QC 94.2 Not significant [1][8]
Enalaprilat Mid QC 97.5 Not significant [1][8]

| | Enalaprilat | High QC | 98.8 | Not significant |[1][8] |

Table 3: Inter- and Intra-day Precision and Accuracy

Analyte Precision (%RSD) Accuracy (%RE) Reference(s)
Enalapril < 13.3 (Inter-day) 89.2 to 105.0 [5]
< 7.2 (Intra-day) +/- 8.7 [9]
< 14 (Inter-day) +/- 5.5 [9]
Enalaprilat < 15.4 (Inter-day) 91.9 to 104.7 [5]
< 7.2 (Intra-day) +/- 8.7 [9]

| | < 14 (Inter-day) | +/- 5.5 |[9] |

Conclusion

Both Solid Phase Extraction and Protein Precipitation are effective methods for preparing plasma samples for the quantification of enalapril using a deuterated internal standard.

  • SPE offers superior sample cleanup, minimizing matrix effects and potentially improving sensitivity, making it ideal for methods requiring the lowest possible limits of quantification.

  • PPT provides a rapid, simple, and high-throughput workflow, which is highly advantageous for studies involving a large number of samples, such as clinical trials.[9][10]

The choice of method depends on the specific requirements of the assay, including the desired sensitivity, sample throughput, and available resources. The use of a deuterated internal standard is strongly recommended for both methods to ensure the highest level of accuracy and reproducibility in the final quantitative results.

References

Application Note and Protocol: A Robust LC-MS/MS Method for the Simultaneous Quantification of Enalapril and its Active Metabolite Enalaprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor enalapril and its pharmacologically active metabolite, enalaprilat, in human plasma. This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol outlines sample preparation using protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters for accurate quantification.

Introduction

Enalapril is an orally administered prodrug widely used in the treatment of hypertension and congestive heart failure.[1][2][3] Following administration, enalapril is hydrolyzed by hepatic enzymes to its active form, enalaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2][4] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), and its inhibition leads to vasodilation and a reduction in blood pressure.[2][4] Given that enalapril itself is a weak ACE inhibitor, it is imperative to quantify both the parent drug and its active metabolite to accurately characterize its pharmacokinetic profile.[4] This LC-MS/MS method provides a reliable and efficient means to achieve this.

Metabolic Pathway

Enalapril is converted to its active metabolite, enalaprilat, through the cleavage of its ester group, a process that primarily occurs in the liver.[1][2]

Enalapril Enalapril (Prodrug) Liver Hepatic Esterases Enalapril->Liver Oral Administration Enalaprilat Enalaprilat (Active Metabolite) Liver->Enalaprilat Hydrolysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200-300 µL) IS_add Add Internal Standard Plasma->IS_add Precipitation Protein Precipitation (Acetonitrile) IS_add->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

References

Application of Enalapril-d5 Maleate in Bioequivalence Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Enalapril-d5 maleate as an internal standard in bioequivalence studies of enalapril maleate formulations. Enalapril is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Accurate and precise quantification of both enalapril and enalaprilat in biological matrices is critical for pharmacokinetic and bioequivalence assessments. The use of a stable isotope-labeled internal standard like Enalapril-d5 maleate is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.

Rationale for Using Enalapril-d5 Maleate

In quantitative bioanalysis, especially for regulatory submissions, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. Enalapril-d5 maleate, being a deuterated analog of enalapril, shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for any analytical variability. This approach significantly enhances the robustness and reliability of the bioanalytical method, which is a key requirement for bioequivalence studies.

Quantitative Data from a Representative Bioequivalence Study

The following tables summarize the pharmacokinetic parameters for enalapril and its active metabolite, enalaprilat, from a typical single-dose, randomized, two-way crossover bioequivalence study in healthy adult volunteers. The data presented is a representative compilation from published studies.[3][4][5][6]

Table 1: Pharmacokinetic Parameters of Enalapril (Test vs. Reference Formulation)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 312.8 ± 163.2311.6 ± 178.990.5% - 115.2%
AUC0-t (ng·h/mL) 465.4 ± 207.8472.1 ± 211.392.1% - 108.7%
AUC0-∞ (ng·h/mL) 485.2 ± 215.6490.3 ± 220.491.8% - 107.9%
Tmax (h) 1.10 ± 0.251.12 ± 0.23-
t½ (h) 1.45 ± 1.21.50 ± 1.3-

Table 2: Pharmacokinetic Parameters of Enalaprilat (Test vs. Reference Formulation)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 55.9 ± 29.156.5 ± 28.793.4% - 110.6%
AUC0-t (ng·h/mL) 260.7 ± 121.5263.4 ± 122.194.2% - 105.3%
AUC0-∞ (ng·h/mL) 275.8 ± 125.3280.1 ± 126.893.9% - 104.8%
Tmax (h) 4.4 ± 1.54.5 ± 1.6-
t½ (h) 4.0 ± 2.74.2 ± 2.6-

Experimental Protocols

Clinical Study Protocol: Bioequivalence Study of Enalapril Maleate Tablets

This protocol outlines a standard design for a bioequivalence study.

Study Design: A single-center, single-dose, randomized, two-period, two-sequence, open-label, crossover study in healthy, non-smoking adult male and/or female subjects under fasting conditions.

Inclusion Criteria:

  • Healthy adult volunteers aged 18-45 years.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Normal findings in medical history, physical examination, and laboratory tests.

  • Informed consent provided.

Exclusion Criteria:

  • History of hypersensitivity to ACE inhibitors.

  • History of significant cardiovascular, renal, hepatic, or gastrointestinal disease.

  • Use of any prescription or over-the-counter medication within 14 days of the study.

  • Positive test for drugs of abuse or alcohol.

Procedure:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference enalapril maleate tablet with 240 mL of water.

  • Blood Sampling: Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Washout Period: A washout period of at least 7 days separates the two treatment periods.

  • Second Period: The procedures from the first period are repeated with the alternate formulation.

  • Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method Protocol: LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

This protocol details the analytical procedure using Enalapril-d5 as the internal standard.

Materials and Reagents:

  • Enalapril and Enalaprilat reference standards

  • Enalapril-d5 and Enalaprilat-d5 (as internal standards - IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Enalapril-d5 and Enalaprilat-d5).

  • Vortex for 30 seconds.

  • Condition an SPE cartridge (e.g., SOLA 10 mg/1mL) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 200 µL of 0.1% formic acid in water.

  • Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions:

  • Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (65:35 v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometric Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Enalapril377.10234.00
Enalapril-d5 (IS) 382.10 239.20
Enalaprilat349.00206.00
Enalaprilat-d5 (IS) 354.20 211.20

Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the concentrations of the calibration standards.

  • The concentrations of the unknown samples are determined from the calibration curve using a weighted linear regression model.

Visualizations

Signaling Pathway of Enalapril

Enalapril_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_DrugAction Drug Action Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Enalapril Enalapril (Oral Administration) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Hydrolysis ACE_Inhibition ACE Inhibition Enalaprilat->ACE_Inhibition ACE_Inhibition->AngiotensinI BE_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Screening Subject Screening & Informed Consent Randomization Randomization Screening->Randomization Dosing1 Dosing (Test or Reference) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥ 7 days) Sampling1->Washout Analysis Bioanalysis of Plasma Samples (LC-MS/MS with Enalapril-d5) Sampling1->Analysis Dosing2 Dosing (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stats Statistical Analysis (90% CI) PK_Analysis->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion Bioanalytical_Workflow PlasmaSample Plasma Sample (200 µL) AddIS Spike with Internal Standard (Enalapril-d5 / Enalaprilat-d5) PlasmaSample->AddIS SPE Solid Phase Extraction (SPE) AddIS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification (Peak Area Ratio) LCMS->DataProcessing

References

Optimizing Enalapril Bioanalysis: A Guide to Internal Standard Selection and Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the selection and application of an appropriate internal standard (IS) and its concentration for the accurate quantification of enalapril and its active metabolite, enalaprilat, in biological matrices. The protocols detailed herein are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common bioanalytical technique for this purpose.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. The primary role of the IS is to correct for the variability in the analytical procedure, such as sample preparation (extraction recovery), and instrument response (injection volume and ionization efficiency). An ideal internal standard should co-elute with the analyte or elute very closely, not be present in the biological matrix, and not interfere with the analyte's signal.

For the assay of enalapril, a prodrug, and its pharmacologically active metabolite, enalaprilat, the choice of a suitable internal standard and its optimal concentration are critical for developing a robust and reliable bioanalytical method.

Selection of an Internal Standard for Enalapril Assay

Several compounds have been successfully employed as internal standards in enalapril bioanalysis. The selection often depends on the specific analytical platform (e.g., LC-MS/MS), the sample matrix (e.g., plasma, serum), and the availability of the standard. Stable isotope-labeled analogs of the analyte, such as Enalapril-d5, are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte, leading to the most accurate correction for analytical variability.[1] However, other structurally similar compounds have also been effectively utilized.

Commonly used internal standards for enalapril and enalaprilat assays include:

  • Tolbutamide: A sulfonylurea drug that has been demonstrated to be a suitable IS in LC-MS/MS methods for the simultaneous quantification of enalapril and enalaprilat.[2][3]

  • Benazepril: Another ACE inhibitor, structurally related to enalapril, making it a good candidate for an internal standard.[4][5][6]

  • Enalapril-d5: A deuterated form of enalapril, offering excellent performance as an internal standard due to its high similarity to the analyte.[1]

  • Fluoxetine: A selective serotonin reuptake inhibitor that has been used as an IS in some enalapril assays.[7]

  • Captopril: The first ACE inhibitor, which has also been used as an internal standard in HPLC/MS methods for enalapril analysis.[8]

Determining the Optimal Concentration of the Internal Standard

The concentration of the internal standard should be carefully optimized to ensure a consistent and reproducible response across the entire calibration range of the analyte. An inappropriately high or low concentration can lead to inaccuracies in quantification. The ideal IS concentration should yield a peak area that is comparable to the analyte's peak area at the mid-point of the calibration curve.

The following table summarizes internal standards and their concentrations as reported in various validated bioanalytical methods for enalapril.

Internal StandardAnalyte(s)MatrixInternal Standard ConcentrationAnalytical MethodReference
TolbutamideEnalapril & EnalaprilatHuman Plasma1 µg/mL (in precipitating solvent, resulting in 500 ng/mL in final sample)LC-MS/MS[2][3]
BenazeprilEnalapril & EnalaprilatHuman PlasmaNot explicitly stated, but used as ISLC-MS/MS[4][5][6]
Enalapril-d5EnalaprilNot specifiedIntended for use as an internal standardGC- or LC-MS[1]
FluoxetineEnalaprilHuman SerumWorking solution concentration not specifiedLC-MS/MS[7]
CaptoprilEnalapril & EnalaprilatBlood PlasmaNot explicitly stated, but used as ISHPLC/MS[8]

Experimental Protocols

This section provides a detailed protocol for the determination of enalapril and enalaprilat in human plasma using LC-MS/MS with tolbutamide as the internal standard, based on established methodologies.[2][3]

Materials and Reagents
  • Enalapril maleate reference standard

  • Enalaprilat reference standard

  • Tolbutamide (Internal Standard) reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Drug-free human plasma

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalapril maleate, enalaprilat, and tolbutamide in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of enalapril and enalaprilat stock solutions with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the tolbutamide stock solution with the same diluent to prepare a working solution of 1 µg/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions of enalapril and enalaprilat to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 150, and 400 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 300 µL of plasma sample (calibrator, QC, or unknown), add 900 µL of ice-cold acetonitrile containing the internal standard, tolbutamide, at a concentration of 1 µg/mL.[2][3]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge the samples at 10,000 rpm for 10-15 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/methanol (B).

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for enalapril, enalaprilat, and the internal standard.

Visualizations

Enalapril Bioanalytical Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock Stock Solutions (Enalapril, Enalaprilat, IS) working Working Solutions stock->working cal_qc Calibration & QC Samples (in blank plasma) working->cal_qc plasma Plasma Sample (300 µL) cal_qc->plasma add_is Add IS in Acetonitrile (900 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for Enalapril Bioanalysis.

Enalapril Mechanism of Action: RAAS Inhibition

raas_pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects of Angiotensin II angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i (cleavage by) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii (conversion by) vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone renin Renin ace ACE inhibition Inhibition bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase enalapril Enalapril (Prodrug) enalaprilat Enalaprilat (Active) enalapril->enalaprilat (hydrolysis) enalaprilat->ace

Caption: Enalapril's Inhibition of the RAAS Pathway.

Conclusion

The selection of an appropriate internal standard and its optimal concentration is a cornerstone of a robust and reliable bioanalytical method for enalapril and enalaprilat. While stable isotope-labeled standards like enalapril-d5 are ideal, other compounds such as tolbutamide and benazepril have been successfully validated and utilized. The provided protocol for a protein precipitation extraction followed by LC-MS/MS analysis offers a solid foundation for researchers. Method validation, including assessments of specificity, linearity, accuracy, precision, and stability, is imperative to ensure the integrity of the bioanalytical data.

References

Troubleshooting & Optimization

Technical Support Center: Enalapril Quantification with Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enalapril quantification. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying enalapril and its active metabolite, enalaprilat?

A1: The most common and robust technique for the quantification of enalapril and its active metabolite, enalaprilat, in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for pharmacokinetic and bioequivalence studies where low concentrations of the analytes are often encountered.

Q2: Which internal standards are recommended for the quantification of enalapril?

A2: Several compounds have been successfully used as internal standards (IS) for enalapril quantification. The choice of IS is critical for correcting for variability during sample preparation and analysis. Commonly used internal standards include:

  • Tolbutamide (TBM) : TBM has been shown to be a suitable IS with no interference and stable molecular ion peak intensity in mass spectrometric analysis.[1][2]

  • Benazepril : This is another ACE inhibitor that is structurally similar to enalapril and can be a good choice for an internal standard.[3][4]

  • Deuterated Analogs : Enalapril-d5 and Enalaprilat-d5 are ideal internal standards as they have nearly identical physicochemical properties to the analytes, but can be distinguished by their mass-to-charge ratio in the mass spectrometer.[5]

Q3: What are the typical precursor and product ions for enalapril, enalaprilat, and common internal standards in MS/MS analysis?

A3: In positive ionization mode, the following multiple reaction monitoring (MRM) transitions are commonly used for quantification:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Enalapril (EPL)377.2234.2[1]
Enalaprilat (EPLT)349.1206.1[1]
Tolbutamide (TBM)271.1155.0[1]
BenazeprilVariesVaries[3][4]
Enalapril-d5382.10239.20[5]
Enalaprilat-d5354.20211.20[5]

Q4: What are the key considerations for sample preparation of plasma samples for enalapril analysis?

A4: The two most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation : This is a simpler and faster method. It typically involves adding a precipitating agent like ice-cold acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[1][2]

  • Solid-Phase Extraction (SPE) : SPE is a more rigorous method that can provide cleaner extracts, potentially reducing matrix effects.[3][4] It involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analytes of interest.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of enalapril.

Issue 1: Poor Peak Shape or Tailing

Possible Causes:

  • Inappropriate mobile phase pH : The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like enalapril.

  • Column degradation : The performance of the analytical column can deteriorate over time.

  • Secondary interactions : Interactions between the analyte and the stationary phase can cause peak tailing.

Troubleshooting Steps:

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed q1 Is the mobile phase pH appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column old or showing signs of degradation? a1_yes->q2 s1 Adjust mobile phase pH. For enalapril, a lower pH (e.g., around 3.0 with formic acid) often improves peak shape. a1_no->s1 end Peak Shape Improved s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Replace the analytical column. a2_yes->s2 q3 Are there potential secondary interactions? a2_no->q3 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Consider using a different column chemistry or adding a competing agent to the mobile phase. a3_yes->s3 a3_no->end s3->end G cluster_1 Troubleshooting Internal Standard Issues start Low/Inconsistent IS Response q1 Is there evidence of matrix effects? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Optimize sample preparation to remove interferences (e.g., switch from protein precipitation to SPE). Evaluate a different internal standard that is less susceptible to matrix effects. a1_yes->s1 q2 Is the sample preparation protocol being followed consistently? a1_no->q2 end Consistent IS Response s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the internal standard stable? a2_yes->q3 s2 Review and standardize the sample preparation workflow. Ensure accurate and consistent pipetting. a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end s3 Evaluate the stability of the internal standard under all experimental conditions (storage, processing, autosampler). a3_no->s3 s3->end G cluster_2 Protein Precipitation Workflow step1 1. Pipette 300 µL of plasma sample into a microcentrifuge tube. step2 2. Add 900 µL of ice-cold acetonitrile containing the internal standard (e.g., 1 µg/mL Tolbutamide). step1->step2 step3 3. Vortex the mixture for 10 minutes. step2->step3 step4 4. Centrifuge at 10,000 rpm for 15 minutes. step3->step4 step5 5. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. step4->step5 G cluster_3 Solid-Phase Extraction Workflow step1 1. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. step2 2. Load the pre-treated plasma sample onto the cartridge. step1->step2 step3 3. Wash the cartridge with 200 µL of 0.1% formic acid in water. step2->step3 step4 4. Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol. step3->step4 step5 5. Evaporate the eluate to dryness and reconstitute in the mobile phase. step4->step5

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of enalapril and its active metabolite, enalaprilat.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of enalapril?

A1: Matrix effects are the alteration of ionization efficiency for enalapril and enalaprilat by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][4] The most common matrix effect observed in LC-MS/MS is ion suppression.[1]

Q2: What are the common causes of matrix effects for enalapril analysis?

A2: The primary causes of matrix effects in enalapril analysis are co-eluting phospholipids, proteins, and salts from biological samples.[5] These components can compete with enalapril and enalaprilat for ionization in the MS source, leading to inaccurate quantification.[2] The choice of ionization polarity can also influence matrix effects; for instance, positive ionization mode for enalapril has shown significant ion suppression.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my enalapril assay?

A3: Matrix effects can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the same analyte in a neat solution.[1] The matrix effect is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1] It is recommended to evaluate matrix effects using plasma from at least six different sources to account for biological variability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS/MS analysis of enalapril.

Problem 1: Poor sensitivity and low signal intensity for enalapril and/or enalaprilat.

This is often a primary indicator of ion suppression.

  • Possible Cause: Inefficient sample cleanup, leading to the presence of interfering matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation:

      • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.[5] If using PPT, ensure optimal precipitation with agents like acetonitrile or methanol and consider a dilution step of the supernatant.[5]

      • Solid-Phase Extraction (SPE): SPE generally provides a cleaner extract than PPT.[5][6] Utilizing a suitable SPE cartridge and optimizing the wash and elution steps can significantly reduce matrix effects.[7][8]

      • Liquid-Liquid Extraction (LLE): LLE can be an effective alternative for removing interfering substances.[5]

    • Chromatographic Separation:

      • Ensure adequate chromatographic separation of enalapril and enalaprilat from the regions where matrix components elute. Adjusting the gradient profile or using a different column chemistry can improve separation.

    • Internal Standard (IS) Selection:

      • Use a stable isotope-labeled internal standard (e.g., enalaprilat d5) if available, as it co-elutes and experiences similar matrix effects, thereby providing better correction.[9] If a stable isotope-labeled IS is not available, a structural analog that elutes close to the analytes can be used.[10]

Problem 2: Inconsistent and irreproducible results between samples.

This can be caused by variable matrix effects across different sample lots.

  • Possible Cause: Biological variability in the sample matrix from different subjects or sources.

  • Troubleshooting Steps:

    • Matrix Effect Evaluation:

      • As mentioned in the FAQs, assess the matrix effect using multiple sources of blank matrix to understand the variability.

    • Robust Sample Preparation:

      • Employ a more rigorous sample preparation method like SPE to minimize the impact of biological variability.[8]

    • Calibration Curve:

      • Prepare the calibration curve in the same biological matrix as the samples to compensate for consistent matrix effects.

Problem 3: Ion enhancement leading to overestimation of enalapril concentration.

While less common than suppression, ion enhancement can also occur.

  • Possible Cause: Co-eluting compounds that improve the ionization efficiency of enalapril.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution:

      • Modify the LC method to separate the enhancing compounds from the analytes of interest.

    • Sample Dilution:

      • Diluting the sample can sometimes mitigate ion enhancement, provided the analyte concentration remains above the lower limit of quantification (LLOQ).[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

  • Prepare a Neat Standard Solution: Dissolve enalapril and enalaprilat in the mobile phase to a known concentration (e.g., a mid-range QC sample concentration).

  • Prepare Post-Extraction Spiked Samples:

    • Extract blank plasma from at least six different sources using your validated sample preparation method.

    • Spike the extracted blank matrix with the same concentration of enalapril and enalaprilat as the neat standard solution.

  • Analysis: Inject both the neat standard solution and the post-extraction spiked samples into the LC-MS/MS system.

  • Calculation: Calculate the matrix effect for each source using the formula provided in the FAQs. The coefficient of variation (%CV) of the matrix factor across the different sources should be within acceptable limits (typically <15%).

Protocol 2: Protein Precipitation Sample Preparation

  • Sample Aliquot: Take 300 µL of human plasma in a microcentrifuge tube.[11]

  • Add Internal Standard: Add the internal standard solution (e.g., tolbutamide).[11]

  • Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) in a 2:1 or 3:1 ratio to the plasma volume.

  • Vortex: Vortex the mixture for a specified time (e.g., 20 seconds).[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g for 20 minutes) to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.[12]

Quantitative Data Summary

Table 1: Matrix Effect and Recovery Data for Enalapril and Enalaprilat from Different Studies

AnalyteSample Preparation MethodMatrix Effect (%)Recovery (%)Reference
EnalaprilProtein PrecipitationNot specified, but method claims no significant matrix effect>85%[12]
EnalaprilatProtein PrecipitationNot specified, but method claims no significant matrix effect>85%[12]
EnalaprilProtein Precipitation~65-70% (Ion Suppression in positive mode)Not Specified[1]
EnalaprilatProtein Precipitation~65-70% (Ion Suppression in positive mode)Not Specified[1]
EnalaprilSolid-Phase ExtractionIS Normalized Matrix Factor: 0.99881%[8][9]
EnalaprilatSolid-Phase ExtractionIS Normalized Matrix Factor: Not specifiedNot Specified[9]

Table 2: Example LC-MS/MS Parameters for Enalapril and Enalaprilat Analysis

ParameterSettingReference
LC Column C18 (e.g., 50 mm x 3 mm, 5 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water[11][13]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[11]
Flow Rate 0.5 - 0.7 mL/min[11]
Ionization Mode Positive Electrospray Ionization (ESI)[11][13]
MRM Transition (Enalapril) m/z 377.2 -> 234.2[11][14]
MRM Transition (Enalaprilat) m/z 349.1 -> 206.1[11][14]
Internal Standard (Example) Tolbutamide (m/z 271.1 -> 155.0)[11]

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Poor Enalapril Signal check_sample_prep Review Sample Preparation Method start->check_sample_prep check_chromatography Evaluate Chromatographic Separation start->check_chromatography check_is Assess Internal Standard Performance start->check_is optimize_ppt Optimize Protein Precipitation check_sample_prep->optimize_ppt If using PPT implement_spe Implement Solid-Phase Extraction (SPE) check_sample_prep->implement_spe If PPT is insufficient adjust_gradient Adjust LC Gradient or Column check_chromatography->adjust_gradient use_stable_isotope_is Use Stable Isotope- Labeled IS check_is->use_stable_isotope_is end_good Resolved: Accurate & Reproducible Data optimize_ppt->end_good end_bad Issue Persists: Consult Instrument Specialist optimize_ppt->end_bad implement_spe->end_good implement_spe->end_bad adjust_gradient->end_good adjust_gradient->end_bad use_stable_isotope_is->end_good use_stable_isotope_is->end_bad

Caption: Troubleshooting workflow for matrix effects in enalapril analysis.

Matrix_Effect_Assessment_Workflow start Start: Assess Matrix Effect prep_neat Prepare Neat Standard (Analyte in Solvent) start->prep_neat prep_spiked Prepare Post-Extraction Spiked Sample (Analyte in Extracted Blank Matrix) start->prep_spiked analyze Analyze Both Samples by LC-MS/MS prep_neat->analyze prep_spiked->analyze calculate Calculate Matrix Effect (%): (Area_spiked / Area_neat) * 100 analyze->calculate interpret Interpret Results calculate->interpret suppression < 100%: Ion Suppression interpret->suppression Result < 100% enhancement > 100%: Ion Enhancement interpret->enhancement Result > 100% no_effect ~100%: No Significant Effect interpret->no_effect Result ≈ 100%

References

Technical Support Center: MK-421 (D5 Maleate) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for MK-421 (D5 maleate), a deuterated internal standard for Enalapril.

Frequently Asked Questions (FAQs)

Q1: What is MK-421 (D5 maleate)? A1: MK-421 (D5 maleate) is the deuterium-labeled version of Enalapril maleate.[1][2] Enalapril is a prodrug that is metabolized into its active form, enalaprilat, which acts as an angiotensin-converting enzyme (ACE) inhibitor to treat conditions like high blood pressure and heart failure.[3][4]

Q2: Why is MK-421 (D5 maleate) used in mass spectrometry? A2: Due to its isotopic labeling, MK-421 (D5 maleate) is primarily used as an internal standard in clinical mass spectrometry and therapeutic drug monitoring.[1][5] Stable isotope-labeled standards are ideal for quantitative analysis because they have nearly identical chemical and physical properties to the unlabeled analyte (Enalapril), but a different mass. This allows for precise quantification by correcting for variations during sample preparation and analysis.[]

Q3: What are the primary analytes to monitor when using MK-421 (D5 maleate)? A3: When using MK-421 (D5 maleate) as an internal standard for Enalapril, you will be monitoring for Enalapril itself and its active metabolite, Enalaprilat. Therefore, your method should include the mass transitions for both the labeled and unlabeled forms of these two compounds.

Q4: What ionization technique is most suitable for MK-421 analysis? A4: Electrospray ionization (ESI) is the most common and suitable technique for analyzing small molecules like Enalapril and its deuterated forms.[7][8] ESI is a soft ionization method that is highly sensitive and ideal for polar compounds, minimizing fragmentation during the ionization process.[7] Analysis is typically performed in positive ionization mode.[3][9]

Key Mass Spectrometry Parameters

Optimizing mass spectrometry parameters is critical for achieving high sensitivity and accuracy. The following tables provide recommended starting parameters and mass transitions for the analysis of MK-421 (Enalapril D5) and its corresponding unlabeled analyte.

Table 1: Recommended Mass Transitions (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Enalapril (Analyte) 377.1 / 377.2234.0 / 234.2Positive
MK-421 (Enalapril D5 - IS) 382.1239.2Positive
Enalaprilat (Analyte) 349.0 / 349.1206.0 / 206.1Positive
Enalaprilat D5 (Metabolite of IS) 354.2211.2Positive
Data sourced from multiple studies.[3][9][10][11]

Table 2: Suggested Starting ESI Source Parameters

ParameterTypical RangePurpose
Capillary Voltage 2000 - 4000 VOptimizes the spray and ion generation.
Nebulizer Pressure 10 - 50 psiAids in the formation of fine droplets for efficient ionization.
Drying Gas Flow Rate 4 - 12 L/minFacilitates solvent evaporation from the droplets.
Drying Gas Temperature 200 - 340 °CAssists in desolvation of the analyte ions.
Dwell Time 200 msThe time spent acquiring data for a specific MRM transition.
These ranges are general recommendations and should be optimized for your specific instrument and method.[10][12]

Experimental Protocols

Protocol: Sample Preparation from Plasma using Protein Precipitation

This protocol outlines a common method for extracting Enalapril and the MK-421 internal standard from a plasma matrix.

  • Sample Aliquoting: Aliquot 300 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Spike the plasma sample with the working solution of MK-421 (D5 maleate) to achieve the desired final concentration.

  • Protein Precipitation:

    • Add 900 µL of ice-cold acetonitrile to the plasma sample.[9][10]

    • Vortex the mixture vigorously for 5-10 minutes to ensure complete protein precipitation.[9][10]

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the precipitated proteins.[9][10]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with MK-421 (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 LC Separation p5->a1 Inject a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation d1->d2

Caption: General experimental workflow for quantitative analysis.

Troubleshooting Guide

Q: I am observing poor or no signal for my analyte and/or internal standard. What should I do? A: Poor signal intensity is a common issue that can stem from several factors.[13]

  • Verify Mass Transitions: Ensure the precursor and product ions entered in your method (Table 1) are correct for both your analyte and the D5-labeled internal standard.

  • Check Sample Preparation: Inefficient extraction can lead to low analyte recovery. Ensure proper protein precipitation and complete transfer of the supernatant. Contaminants in the sample can also cause ion suppression.[13]

  • Optimize ESI Source Parameters: Systematically tune the capillary voltage, nebulizer pressure, and gas temperature/flow rates (Table 2). The optimal settings can vary significantly between instruments.[14][15]

  • Assess Sample Concentration: If the sample is too dilute, the signal may be below the limit of detection. Conversely, highly concentrated samples can lead to ion suppression.[13]

Q: My results show high variability between injections. What is the cause? A: High variability can compromise the reproducibility of your assay.

  • Inconsistent Sample Preparation: Ensure that the sample preparation steps, especially pipetting of plasma, internal standard, and precipitation solvent, are performed consistently and accurately for all samples.

  • Autosampler Issues: Check the autosampler for any potential issues with injection volume accuracy. Ensure there are no air bubbles in the sample loop.

  • LC System Stability: Unstable pump pressure or fluctuating column temperature can lead to shifts in retention time and variable peak shapes. Ensure the LC system is properly equilibrated.

Q: I am seeing high background noise or interfering peaks in my chromatogram. How can I fix this? A: High background noise can obscure the analyte peak and affect quantification.

  • Matrix Effects: Biological samples like plasma contain many endogenous components that can interfere with the analysis.[16] A more rigorous sample cleanup method, such as solid-phase extraction (SPE), may be necessary if protein precipitation is insufficient.[4]

  • Mobile Phase Contamination: Ensure you are using high-purity (LC-MS grade) solvents and additives for your mobile phase. Contaminants can introduce significant background noise.

  • System Contamination: A contaminated spray shield, capillary, or mass spectrometer inlet can be a source of noise. Follow the manufacturer's guidelines for cleaning these components.[13]

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor or No Signal c1 Incorrect MS Parameters? start->c1 c2 Sample Prep Issue? start->c2 c3 Suboptimal Source Conditions? start->c3 s1 Verify m/z values for precursor & product ions c1->s1 Check s2 Review extraction protocol Check for ion suppression c2->s2 Investigate s3 Tune: Capillary Voltage, Gas Flow, Temperature c3->s3 Optimize

Caption: Troubleshooting logic for addressing poor signal intensity.

References

Technical Support Center: Enalapril and MK-421 (D5 Maleate) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of enalapril and its active metabolite, enalaprilat, in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of enalapril?

A1: Enalapril primarily degrades into two major products:

  • Enalaprilat: This is the active metabolite of enalapril, formed through hydrolysis of the ethyl ester group. While pharmacologically active, its formation in vitro represents the degradation of the parent drug, enalapril.[1][2]

  • Diketopiperazine (DKP): This is a cyclic degradation product formed through an intramolecular condensation reaction.[1][2]

Q2: What factors influence the degradation of enalapril in samples?

A2: The stability of enalapril is influenced by several factors:

  • pH: Enalapril degradation is highly pH-dependent. Alkaline conditions favor hydrolysis to enalaprilat, while acidic conditions can also promote the formation of both enalaprilat and diketopiperazine.[2]

  • Temperature: Higher temperatures accelerate the degradation of enalapril. Therefore, proper storage of samples at low temperatures is crucial.

  • Matrix Effects: The composition of the sample matrix can significantly impact stability. For instance, enalapril is subject to rapid esterase-catalyzed hydrolysis in rat plasma, whereas it is more stable in human plasma.[3] Excipients in pharmaceutical formulations can also promote degradation.

Q3: How should I collect and handle biological samples (plasma/serum) to minimize enalapril degradation?

A3: To ensure the integrity of enalapril and enalaprilat in biological samples, follow these guidelines:

  • Anticoagulant: Collect blood samples in tubes containing an esterase inhibitor, such as fluoride, in addition to an anticoagulant like EDTA to prevent enzymatic hydrolysis of enalapril.

  • Immediate Cooling and Centrifugation: Place blood samples on ice immediately after collection and centrifuge at a low temperature (e.g., 4°C) as soon as possible to separate the plasma or serum.

  • Storage: Immediately freeze the separated plasma or serum at -20°C or, for long-term storage, at -70°C or lower.[4]

Q4: Is the deuterated internal standard, enalapril-d5 (MK-421 D5 maleate), stable under typical bioanalytical conditions?

A4: Yes, enalapril-d5 has been shown to be stable in plasma under various conditions, including room temperature for 24 hours and after multiple freeze-thaw cycles at -70°C.[5] This stability is crucial for its use as an internal standard to ensure accurate quantification of enalapril.

Troubleshooting Guides

Issue 1: Low or undetectable concentrations of enalapril in plasma/serum samples.
Possible Cause Troubleshooting Step
Pre-analytical Degradation Review your sample collection and handling protocol. Ensure blood samples were immediately cooled and centrifuged at low temperatures. Confirm the use of an esterase inhibitor in the collection tubes.
In-process Degradation Evaluate the stability of enalapril under your sample processing conditions. Minimize the time samples are at room temperature. Process samples on ice whenever possible.
Improper Storage Verify the storage temperature of your samples. Long-term storage should be at -70°C or below. Assess the freeze-thaw stability if samples have undergone multiple cycles.
Suboptimal Extraction Optimize your sample extraction procedure to ensure high recovery of enalapril.
Issue 2: High variability in enalapril concentrations between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Ensure uniform handling of all samples from collection to analysis. Standardize incubation times and temperatures.
Matrix Effects Investigate for the presence of matrix effects that may cause ion suppression or enhancement in your LC-MS/MS analysis. Consider using a more rigorous sample clean-up method or a different internal standard.
Inconsistent Freeze-Thaw Cycles Document and control the number of freeze-thaw cycles for each sample. Perform a freeze-thaw stability assessment to understand its impact.

Stability of Enalapril and Enalaprilat in Human Plasma

The following tables summarize the stability of enalapril and enalaprilat in human plasma under various storage conditions.

Table 1: Bench-Top and Autosampler Stability

AnalyteConcentration (ng/mL)Stability ConditionDurationMean Concentration (ng/mL)Accuracy (%)CV (%)
Enalapril 3Bench-Top (Room Temp)8 h2.9498.05.8
400Bench-Top (Room Temp)8 h392.598.14.2
3Autosampler (4°C)24 h3.09103.06.5
400Autosampler (4°C)24 h412.8103.23.9
Enalaprilat 3Bench-Top (Room Temp)8 h3.11103.77.1
400Bench-Top (Room Temp)8 h409.3102.33.5
3Autosampler (4°C)24 h2.9197.08.2
400Autosampler (4°C)24 h389.797.44.6

Data adapted from a study by Ghosh et al. (2017).[4]

Table 2: Freeze-Thaw and Long-Term Stability

AnalyteConcentration (ng/mL)Stability ConditionDurationMean Concentration (ng/mL)Accuracy (%)CV (%)
Enalapril 33 Freeze-Thaw Cycles-3.15105.07.9
4003 Freeze-Thaw Cycles-418.2104.65.1
3Long-Term (-20°C)30 days3.21107.08.8
400Long-Term (-20°C)30 days425.6106.46.3
Enalaprilat 33 Freeze-Thaw Cycles-2.8896.09.3
4003 Freeze-Thaw Cycles-384.996.26.8
3Long-Term (-20°C)30 days3.07102.310.1
400Long-Term (-20°C)30 days411.2102.87.5

Data adapted from a study by Ghosh et al. (2017).[4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of enalapril and enalaprilat from plasma for LC-MS/MS analysis.

  • To 300 µL of plasma in a microcentrifuge tube, add 900 µL of ice-cold acetonitrile containing the internal standard (e.g., enalapril-d5).

  • Vortex the mixture for 10 minutes to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to protein precipitation and is suitable for sensitive bioanalytical methods.

  • Sample Pretreatment: To 200 µL of plasma, add the internal standard and 4 µL of formic acid. Mix well.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pretreated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove interferences.

  • Elution: Elute enalapril and enalaprilat from the cartridge with 2 x 200 µL of 2% ammonia solution in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[1][6]

Visualizations

Enalapril_Degradation_Pathway Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hydrolysis (e.g., esterases, alkaline pH) DKP Diketopiperazine (Inactive) Enalapril->DKP Intramolecular Cyclization (e.g., acidic pH, heat)

Caption: Primary degradation pathways of enalapril.

Sample_Handling_Workflow cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage_analysis Storage & Analysis Collect_Blood Collect Blood (Esterase Inhibitor Tube) Cool Place on Ice Collect_Blood->Cool Centrifuge Centrifuge at 4°C Cool->Centrifuge Separate Separate Plasma/Serum Centrifuge->Separate Store_Short Short-term Storage (-20°C) Separate->Store_Short Store_Long Long-term Storage (<-70°C) Separate->Store_Long Analyze LC-MS/MS Analysis Store_Short->Analyze Store_Long->Analyze

Caption: Recommended workflow for biological sample handling.

References

Improving the sensitivity of enalapril detection in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of enalapril and its active metabolite, enalaprilat, in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting enalapril and enalaprilat in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the simultaneous quantification of enalapril and enalaprilat in various biological matrices such as plasma, serum, and urine.[1][2][3] This technique offers low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, which is crucial for pharmacokinetic and bioequivalence studies where concentrations can be very low.[1][2]

Q2: What are the common challenges encountered when developing an LC-MS/MS method for enalapril?

A2: The primary challenges include:

  • Matrix Effects: Biological matrices are complex and can contain endogenous substances that co-elute with the analytes, leading to ion suppression or enhancement in the mass spectrometer.[4] This can significantly impact the accuracy and reproducibility of the results.

  • Low concentrations: After administration, particularly of its active metabolite enalaprilat, the concentrations in plasma can be very low, requiring highly sensitive instrumentation and optimized sample preparation.[1][2]

  • Analyte Stability: Enalapril can be unstable and may degrade into impurities like diketopiperazine (DKP), especially under certain pH and temperature conditions.[5] Careful handling and storage of samples are essential.

  • Chromatographic Resolution: Achieving good separation between enalapril, enalaprilat, and potential interfering substances is critical for accurate quantification.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use robust sample clean-up techniques like solid-phase extraction (SPE) to remove interfering components.[4][6][7] While protein precipitation is a simpler method, SPE generally provides cleaner extracts.[1][8]

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation of the analytes from matrix components.

  • Use of an appropriate Internal Standard (IS): A stable, isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing better correction. If not available, a structural analog can be used.[9]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[4]

  • Ionization Source Optimization: Fine-tuning the electrospray ionization (ESI) source parameters can sometimes reduce the impact of matrix interferences.[8]

Q4: What are the typical recovery rates for enalapril and enalaprilat from plasma?

A4: Recovery can vary depending on the extraction method. With solid-phase extraction (SPE), recoveries are generally good. For instance, one study reported mean recoveries of 85.40% for enalapril and 91.02% for enalaprilat from human plasma.[3] Another study using SPE reported recoveries of 81% for enalapril and 85% for enalaprilat.[7] Liquid-liquid extraction (LLE) has also been used, but recoveries can be more variable, with one report citing 65% for enalapril and only 24% for enalaprilat due to their different hydrophobicities.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient sample extraction and analyte loss. 2. Ion suppression due to matrix effects.[4] 3. Suboptimal mass spectrometer settings. 4. Analyte degradation.[5]1. Optimize the sample preparation method. Consider switching from protein precipitation to solid-phase extraction (SPE) for a cleaner sample.[4][6] 2. Dilute the sample to reduce the concentration of interfering matrix components.[4] Improve chromatographic separation to isolate the analyte from co-eluting matrix components. 3. Perform infusion analysis to optimize MS parameters (e.g., collision energy, declustering potential) for enalapril and enalaprilat.[1][2] 4. Ensure proper sample handling and storage conditions (e.g., low temperature, appropriate pH) to prevent degradation.
High Signal Variability / Poor Reproducibility 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.[4] 3. Instability of the LC-MS/MS system.1. Automate the sample preparation steps if possible to ensure consistency. Use a robust and validated protocol. 2. Use a suitable internal standard (ideally isotopically labeled) to compensate for variability.[9] Prepare calibration curves in the same matrix as the samples.[4] 3. Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally.
Peak Tailing or Asymmetry 1. Poorly optimized chromatographic conditions (e.g., mobile phase pH, column type). 2. Column degradation or contamination. 3. Secondary interactions between the analyte and the stationary phase.1. Adjust the mobile phase pH; a pH around 3.0 is often used for good peak shape.[10] Experiment with different C18 columns from various manufacturers. 2. Flush the column with a strong solvent or replace it if necessary. 3. Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to reduce peak tailing, especially for basic compounds.
Carryover Analyte adsorption to surfaces in the autosampler or LC system.1. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration. 2. Inject a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of enalapril and enalaprilat.

Table 1: LC-MS/MS Method Performance in Human Plasma

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Enalapril1.01 - 500Not explicitly stated, but method showed no matrix effect[1][2]
Enalaprilat1.01 - 500Not explicitly stated, but method showed no matrix effect[1][2]
Enalapril1.561.56 - 400> 84[9]
Enalaprilat1.561.56 - 400> 84[9]
Enalapril0.0640.064 - 431.80685.4[3]
Enalaprilat0.0640.064 - 431.72091.0[3]
Enalapril1.01 - 10081[7]
Enalaprilat1.01 - 10085[7]

Table 2: HPLC-UV Method Performance

AnalyteLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)MatrixReference
Enalapril Maleate0.10.320 - 120Bulk Drug/Formulations[11]
Enalapril Maleate--10 - 30Pharmaceutical Dosage Form[12]
Enalapril0.00390.0122.5 - 100Bulk, Formulations, Serum[13]

Experimental Protocols

Detailed Methodology for a Sensitive LC-MS/MS Assay

This protocol is based on a validated method for the simultaneous determination of enalapril and enalaprilat in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 300 µL of human plasma in a microcentrifuge tube, add the internal standard.

  • Add a protein precipitating agent (e.g., methanol or acetonitrile) and vortex thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile) is common.[1][2]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[1][2]

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for both enalapril and enalaprilat.[1][2]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions are specific for each analyte and the internal standard.

    • Enalapril: m/z 377.2 → 234.2[1]

    • Enalaprilat: m/z 349.1 → 206.1[1]

  • Optimization: The MS parameters, including ion source gas flows, temperature, and collision energies, should be optimized to achieve the maximum signal intensity for each analyte.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for Enalapril Analysis by LC-MS/MS.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity? cause1 Ion Suppression start->cause1 Yes cause2 Inefficient Extraction start->cause2 Yes cause3 Suboptimal MS Tuning start->cause3 Yes solution1a Optimize Sample Cleanup (e.g., use SPE) cause1->solution1a solution1b Improve Chromatography cause1->solution1b solution2 Validate Extraction Protocol cause2->solution2 solution3 Optimize MS Parameters cause3->solution3 end Improved Sensitivity solution1a->end solution1b->end solution2->end solution3->end

References

Technical Support Center: Enalapril and its Electrophysiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of enalapril and its active metabolite, enalaprilat. This guide provides troubleshooting advice and frequently asked questions regarding their interaction with cellular electrophysiology.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between enalapril, MK-421, and MK-421 (D5 maleate)?

A1:

  • Enalapril (MK-421): Enalapril is a prodrug, meaning it is inactive until it is metabolized in the body.[1][2][3] It is often referred to by its developmental code, MK-421.[3][4][5]

  • Enalaprilat: In the liver, enalapril is hydrolyzed into its active form, enalaprilat.[1][2] Enalaprilat is the potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][6][7]

  • MK-421 (D5 maleate): This is a deuterated (heavy isotope-labeled) version of enalapril maleate.[8] Deuterated compounds are often used as internal standards in analytical techniques like mass spectrometry for quantitative analysis.[8]

Q2: Does an "MK-421 (D5 maleate) channel" exist?

A2: Based on current scientific literature, there is no evidence to suggest the existence of a specific ion channel named the "MK-421 (D5 maleate) channel." Enalapril and its active form, enalaprilat, are known to be inhibitors of the Angiotensin-Converting Enzyme (ACE) and do not form an ion channel themselves.[1][2][6] The term "cross-talk" in the context of your query likely refers to the electrophysiological effects of enalaprilat on various endogenous ion channels, particularly in cardiac tissue.

Q3: What is the primary mechanism of action for enalapril?

A3: Enalapril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II.[2][6] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[1][2] The inhibition of angiotensin II production leads to vasodilation and reduced blood pressure.[1]

Q4: What are the known electrophysiological effects of enalaprilat?

A4: Enalaprilat has been shown to have direct effects on the electrophysiology of the heart, independent of its systemic effects on blood pressure. Studies have demonstrated that enalaprilat can prolong the action potential duration (APD) in cardiac muscle.[9] This effect was observed in isolated guinea pig hearts.[9] However, in the same study, enalaprilat did not significantly alter conduction velocity or the spatial dispersion of repolarization times.[9] In human studies, enalaprilat has been shown to reduce the duration of ventricular activity, which suggests an increase in intraventricular conduction velocity.[10]

Q5: Can enalapril be used in combination with ion channel blockers?

A5: Yes, enalapril is often used in combination with other antihypertensive drugs, including calcium channel blockers.[11][12] Studies have shown a synergistic effect when enalapril is combined with slow-channel calcium-blocking drugs like nifedipine, leading to a greater reduction in blood pressure.[11] The exact mechanism for this synergistic interaction is not fully understood but is thought to be different from the interaction with diuretics, which primarily involves the renin-angiotensin system.[11]

Troubleshooting Experimental Issues

Issue Possible Cause Troubleshooting Steps
No observable effect of enalapril in in-vitro preparations. Enalapril is a prodrug and requires conversion to enalaprilat for activity.[1][2]Ensure you are using the active metabolite, enalaprilat, for in-vitro experiments.
Variability in the electrophysiological response to enalaprilat. The effects of enalaprilat on action potential duration can be concentration-dependent.[9]Perform dose-response experiments to determine the optimal concentration for your experimental model.
Unexpected changes in cell viability or morphology. High concentrations of any drug can lead to off-target effects or cellular toxicity.Conduct cytotoxicity assays to determine the safe concentration range for your cell type or tissue preparation.
Difficulty replicating published findings on APD prolongation. Experimental conditions such as perfusion rate, temperature, and the specific animal model can influence the outcome.Carefully review and replicate the experimental protocols from the cited literature, paying close attention to these parameters.

Experimental Protocols

1. Langendorff Perfusion for Studying Cardiac Electrophysiology

This protocol is a summary of the methodology used to study the effects of enalaprilat on intact heart electrophysiology as described in related research.[9]

  • Objective: To assess the effect of enalaprilat on action potential duration and conduction velocity in an isolated perfused heart.

  • Model: Guinea pig heart.

  • Procedure:

    • The heart is isolated and retrogradely perfused via the aorta with a Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at a constant temperature and pressure.

    • The heart is stained with a voltage-sensitive dye to allow for optical mapping of action potentials.

    • Baseline electrophysiological parameters, including action potential duration (APD) and conduction velocity, are recorded from multiple sites on the epicardial surface.

    • Enalaprilat is added to the perfusate at the desired concentration.

    • Electrophysiological parameters are recorded again after a period of equilibration with the drug.

    • Data from the baseline and drug-perfused states are compared to determine the effects of enalaprilat.

Quantitative Data Summary

Table 1: Electrophysiological Effects of Enalaprilat in Guinea Pig Hearts

Parameter Concentration Effect Reference
Action Potential Duration (APD)5 mg/LSignificantly prolonged in 67% of preparations[9]
Action Potential Duration (APD)50 mg/LProlonged in all preparations[9]
Conduction VelocityNot specifiedNo modification[9]
Spatial Dispersion of RepolarizationNot specifiedNo effect[9]

Table 2: Electrophysiological Changes in the Human Heart with Enalaprilat

Parameter Baseline After Enalaprilat (2.5 mg IV) p-value Reference
Ventricular Activity Duration110 ± 11 ms88 ± 13 ms< 0.001[10]
Heart Rate64 ± 9 beats/min65 ± 11 beats/minNS[10]
Mean Blood Pressure97 ± 11 mm Hg94 ± 7 mm HgNS[10]
Atrioventricular Conduction Time100 ± 20 ms100 ± 20 msNS[10]
His-Purkinje (HV) Conduction Time40 ± 12 ms40 ± 12 msNS[10]

NS = Not Significant

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibition

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Enalaprilat.

Experimental_Workflow Start Start: Isolated Heart Preparation Perfusion Langendorff Perfusion with Krebs-Henseleit Solution Start->Perfusion Staining Stain with Voltage-Sensitive Dye Perfusion->Staining Baseline Record Baseline Electrophysiological Data (APD, Conduction Velocity) Staining->Baseline Drug Introduce Enalaprilat into Perfusate Baseline->Drug PostDrug Record Post-Drug Electrophysiological Data Drug->PostDrug Analysis Data Analysis and Comparison PostDrug->Analysis End End Analysis->End

Caption: Experimental workflow for assessing the electrophysiological effects of Enalaprilat.

References

Dealing with isotopic interference in enalapril quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of enalapril and its active metabolite, enalaprilat, with a focus on dealing with isotopic interference in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in the quantification of enalapril?

A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (enalapril) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), or vice versa. This can lead to inaccuracies in quantification, particularly at the lower and upper limits of quantification. For enalapril, which has a molecular weight of 376.45 g/mol , the natural abundance of isotopes (e.g., ¹³C) can result in a small percentage of enalapril molecules having an m/z that is close to or the same as the deuterated or ¹³C-labeled internal standard.

Q2: What are the common stable isotope-labeled internal standards (SIL-IS) for enalapril and enalaprilat?

A2: Commonly used SIL-IS for enalapril and its active metabolite enalaprilat are deuterated forms, typically Enalapril-d5 and Enalaprilat-d5. These standards have five deuterium atoms, which increases the mass by 5 Da. The selection of a suitable SIL-IS is critical to minimize the potential for isotopic interference.

Q3: How can I detect potential isotopic interference in my enalapril assay?

A3: Several indicators may suggest isotopic interference:

  • Non-linear calibration curves: Especially at the low and high ends of the curve.

  • Inaccurate quality control (QC) samples: Particularly at the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ).

  • Presence of a peak in the internal standard channel when injecting a high concentration of the unlabeled analyte.

  • Presence of a peak in the analyte channel when injecting the pure SIL-IS.

Q4: What are the key parameters to optimize in an LC-MS/MS method to minimize interference for enalapril quantification?

A4: To minimize interference, focus on optimizing the following:

  • Chromatographic Separation: Achieve baseline separation of enalapril, enalaprilat, and any potential endogenous interferences.

  • Mass Spectrometry Parameters:

    • MRM Transitions: Select specific and high-intensity precursor and product ions for both the analyte and the internal standard to enhance selectivity.

    • Collision Energy (CE) and Cell Exit Potential (CXP): Optimize these parameters to ensure efficient fragmentation and minimize crosstalk between MRM channels.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Enalapril and Enalaprilat
Possible Cause Recommended Solution
Secondary Interactions with Column Silanols Use a column with end-capping or a hybrid particle technology. Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress silanol activity.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Enalapril and enalaprilat are amphoteric. Adjust the mobile phase pH to ensure they are in a consistent ionic state. A pH around 3 is often effective.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If the problem persists, replace the column.
Issue 2: Suspected Isotopic Interference (Crosstalk)
Symptom Troubleshooting Step
Signal detected in the IS channel when a high concentration of enalapril standard is injected. 1. Confirm the purity of the analyte standard: Ensure it is not contaminated with the internal standard. 2. Check for in-source fragmentation: High source temperatures or voltages can sometimes cause fragmentation before the quadrupole, leading to crosstalk. Try reducing these parameters. 3. Optimize MRM transitions: Select product ions that are unique to the analyte and the IS.
Signal detected in the analyte channel when the pure SIL-IS is injected. 1. Confirm the isotopic purity of the SIL-IS: The certificate of analysis should specify the percentage of unlabeled analyte. If it is high, this can contribute to the analyte signal. 2. Adjust IS concentration: Using a lower concentration of the IS can sometimes mitigate this effect, but ensure it is still sufficient for accurate quantification.
Calibration curve is non-linear, especially at the ULOQ. This can be a sign of the analyte's isotopic contribution to the IS signal. Consider the following: - Use a higher mass-labeled IS: If available, a standard with a greater mass difference (e.g., ¹³C₆, ¹⁵N₂) will have less isotopic overlap. - Mathematical Correction: In some cases, a correction factor can be applied to the data to account for the isotopic contribution. This requires careful validation.

Experimental Protocols

Generic LC-MS/MS Method for Enalapril and Enalaprilat Quantification

This protocol provides a general starting point. Optimization will be required for specific instrumentation and matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 25 µL of internal standard working solution (e.g., Enalapril-d5 and Enalaprilat-d5 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. Liquid Chromatography Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Enalapril377.2234.225
Enalaprilat349.2206.130
Enalapril-d5382.2239.225
Enalaprilat-d5354.2211.130

Note: Collision energies are instrument-dependent and require optimization.

Data Presentation

Table 1: Common MRM Transitions for Enalapril and Related Compounds

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Enalapril377.2234.2
Enalaprilat349.2206.1
Enalapril-d5 (IS)382.2239.2
Enalaprilat-d5 (IS)354.2211.1

Visualizations

Isotopic_Interference_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Diagnosis cluster_3 Troubleshooting Actions A Inaccurate QC Results or Non-Linear Calibration Curve B Inject High Concentration of Unlabeled Enalapril A->B C Inject Pure Enalapril-d5 IS A->C D Analyze Blank Matrix A->D E Signal in IS Channel? B->E F Signal in Analyte Channel? C->F G Interference in Blank? D->G I Optimize MRM Transitions (Select More Specific Ions) E->I Yes J Verify Purity of Standards E->J Yes F->J Yes H Optimize Chromatographic Separation G->H Yes K Consider Mathematical Correction (Advanced) I->K

Caption: Workflow for troubleshooting suspected isotopic interference.

Mitigation_Strategies cluster_0 Mitigation Approaches A Isotopic Interference Detected B Chromatographic Optimization A->B C Mass Spectrometric Optimization A->C D Internal Standard Selection A->D B1 Longer Gradient Different Column Chemistry B->B1 Increase Resolution C1 Select More Abundant, Unique Product Ions C->C1 Refine MRM D1 Higher Mass Difference (e.g., ¹³C-labeled) Greater Isotopic Purity D->D1 Choose Alternative IS

Best practices for avoiding contamination in enalapril analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the analysis of enalapril.

Troubleshooting Guides

This section addresses specific issues that may arise during enalapril analysis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Unexpected peaks in the chromatogram, especially near the enalapril peak. Degradation of Enalapril: Enalapril is susceptible to degradation into enalaprilat and diketopiperazine (DKP), particularly under certain pH and temperature conditions.[1][2][3]- Control pH: Maintain the pH of your sample and mobile phase within a stable range. Acidic and alkaline conditions can accelerate degradation.[1][2][3] - Control Temperature: Avoid exposing samples to high temperatures. Some analytical methods specify elevated column temperatures, which should be carefully controlled.[4][5][6] - Proper Sample Storage: Store enalapril samples, especially in solution, at controlled room temperature or refrigerated, and protected from light.[2]
Poor peak shape or tailing for the enalapril peak. Interaction with Contaminants: Residual contaminants on glassware or in solvents can interact with the analyte.- Use High-Purity Solvents: Employ HPLC or MS-grade solvents and freshly prepared mobile phases to minimize baseline noise and interfering peaks. - Thoroughly Clean Glassware: Use a validated cleaning procedure for all glassware, including vials, to remove any residual contaminants.[7][8]
Inconsistent or non-reproducible results between analyses. Sample Instability: Enalapril in solution can degrade over time, leading to variability in results.[1][3]- Fresh Sample Preparation: Prepare sample solutions as close to the time of analysis as possible. - Use of Stabilizers: For formulated products, the presence and concentration of stabilizers like organic acids can affect enalapril stability.
Low recovery of enalapril. Adsorption to Surfaces: Enalapril may adsorb to the surfaces of glassware or sample vials.- Proper Vial Selection: Use high-quality, inert vials and caps to minimize sample interaction.[7] - Rinsing Procedures: Ensure that the entire sample is transferred by rinsing glassware with the sample diluent.
Presence of ghost peaks in the chromatogram. Solvent Contamination: Impurities in the mobile phase solvents can appear as ghost peaks, especially in gradient elution.- Use High-Purity Solvents: Always use gradient-grade solvents for gradient HPLC methods. - Fresh Mobile Phase: Prepare mobile phases fresh daily and filter them before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding best practices for avoiding contamination in enalapril analysis.

1. What are the primary degradation products of enalapril to be aware of?

The two main degradation products of enalapril are enalaprilat, formed by hydrolysis, and diketopiperazine (DKP), which is formed through an internal cyclization reaction.[1][2][3] The formation of these degradants is influenced by factors such as pH, temperature, and humidity.[1][2][3]

2. How can I prevent the degradation of enalapril in my samples?

To minimize the degradation of enalapril:

  • Control the pH: Enalapril is most stable in a slightly acidic environment. Both strongly acidic and alkaline conditions promote hydrolysis and cyclization.[1][2][3]

  • Manage Temperature: Store stock solutions and samples at controlled, cool temperatures. While some HPLC methods require elevated column temperatures, prolonged exposure of the sample to heat should be avoided.[4][5][6]

  • Limit Moisture Exposure: For solid samples and tablets, exposure to high humidity can accelerate degradation.[1][3]

  • Prepare Solutions Freshly: Whenever possible, prepare enalapril solutions immediately before analysis to minimize the time for degradation to occur.

3. What are the best practices for handling HPLC vials to avoid contamination?

  • Wear clean, powder-free gloves: This prevents the transfer of oils and particulates from your hands to the vials.[7]

  • Avoid touching the inside of the vial or cap: Handle vials by their outer surfaces.[7]

  • Use clean, high-quality vials and septa: Ensure that your vials are free from manufacturing residues and that the septa are compatible with your solvents.

  • Properly seal vials: A secure seal prevents solvent evaporation and the entry of airborne contaminants.[8]

4. How can I ensure the purity of my solvents and mobile phase?

  • Use HPLC or MS-grade solvents: These have a high purity and low levels of UV-absorbing impurities.

  • Prepare mobile phases fresh daily: This is especially important for aqueous buffers, which can support microbial growth.

  • Filter aqueous buffers: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Degas the mobile phase: This prevents the formation of bubbles in the HPLC system, which can cause baseline noise and affect pump performance.

5. Are there any specific contaminants I should be aware of from the drug product formulation?

Besides degradation products, impurities can be introduced during the synthesis of the active pharmaceutical ingredient (API). One class of impurities that has received attention is N-nitrosamines, which can be carcinogenic.[9] Additionally, excipients used in tablet formulations can sometimes influence the stability of enalapril.

Quantitative Data Summary

The following tables summarize key quantitative data related to enalapril analysis and stability.

Table 1: Enalapril Degradation under Stress Conditions

Stress ConditionEnalapril Remaining (%)Major Degradation ProductsReference
0.1 N Sodium Hydroxide (30 min)7.5%Enalaprilat[1][3]
Acidic Hydrolysis (0.1 N HCl, 80°C)Significant DegradationEnalaprilat, Diketopiperazine[2]
Neutral Hydrolysis (Water, 80°C)Significant DegradationEnalaprilat, Diketopiperazine[2]
Alkaline Hydrolysis (0.1 N NaOH, 80°C)Significant DegradationEnalaprilat[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Enalapril and Related Substances

AnalyteLODLOQAnalytical MethodReference
Enalapril Maleate0.021%0.062%HPLC-UV[4][10]
Enalapril Maleate0.2 µg/mL0.5 µg/mLHPLC-UV[11][12]
N-nitrosodimethylamine (NDMA)-0.038 µg/gHPLC-Fluorimetric[9]
N-nitrosodiethylamine (NDEA)-0.050 µg/gHPLC-Fluorimetric[9]
Enalapril (in plasma)-1 ng/mLLC-MS/MS[13]
Enalaprilat (in plasma)-1 ng/mLLC-MS/MS[13]

Experimental Protocols & Workflows

This section provides diagrams illustrating key experimental workflows and degradation pathways.

Enalapril_Degradation_Pathway Enalapril Enalapril Enalaprilat Enalaprilat Enalapril->Enalaprilat Hydrolysis (Acidic or Alkaline) DKP Diketopiperazine (DKP) Enalapril->DKP Cyclization (Acidic or Neutral)

Caption: Degradation pathway of enalapril.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Tablet Powder Dissolve Dissolve in Diluent Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Filter Filter Sample Solution Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Enalapril & Impurities Integrate->Quantify

Caption: General workflow for HPLC analysis of enalapril tablets.

Contamination_Troubleshooting_Logic Start Unexpected Peak Detected CheckDegradation Is the peak a known degradation product? Start->CheckDegradation CheckBlank Is the peak present in the blank? CheckDegradation->CheckBlank No DegradationSource Source: Sample Degradation (pH, Temp, Time) CheckDegradation->DegradationSource Yes SolventContamination Source: Solvent/Mobile Phase Contamination CheckBlank->SolventContamination Yes GlasswareContamination Source: Glassware/Vial Contamination CheckBlank->GlasswareContamination No UnknownImpurity Source: Unknown Impurity (from synthesis or excipients) GlasswareContamination->UnknownImpurity

Caption: Troubleshooting logic for unexpected peaks.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Enalapril Quantification: MK-421 (D5 Maleate) vs. Other Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of enalapril, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of MK-421 (enalapril-d5 maleate), a deuterated internal standard, with other commonly used non-deuterated internal standards. The comparison is supported by experimental data from various studies, focusing on key performance metrics such as recovery, precision, and accuracy.

The Gold Standard: Deuterated Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, stable isotopically labeled (SIL) internal standards, such as MK-421 (enalapril-d5 maleate), are considered the gold standard.[1] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS. The key advantage of using a deuterated IS is that it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the MS source, leading to more accurate correction for variations during sample preparation and analysis.[1][2]

Comparison of Performance Data

The following tables summarize the quantitative performance data for enalapril analysis using MK-421 (D5 maleate) and other non-deuterated internal standards. The data has been compiled from various published analytical methods.

Table 1: Comparison of Recovery and Matrix Effect

Internal StandardTypeSample PreparationMean Recovery of Enalapril (%)Mean Recovery of IS (%)Matrix Effect
Enalapril-d5 Deuterated Solid Phase Extraction 86.33 - 89.26 [3]88.51 [3]Not explicitly reported, but expected to be minimal due to co-elution.
TolbutamideStructural AnalogProtein Precipitation96.5 - 99.3[4][5]Not explicitly reportedNo significant matrix effect observed.[4]
FluoxetineStructural AnalogLiquid-Liquid Extraction39.04 - 49.81[6]Not explicitly reportedNot explicitly reported
HydroflumethiazideStructural AnalogSolid Phase Extraction>70[7]>70[7]Not explicitly reported
FelodipineStructural AnalogProtein PrecipitationNot explicitly reportedNot explicitly reportedNot explicitly reported

Table 2: Comparison of Method Validation Parameters

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Intra-day Accuracy (%)Inter-day Accuracy (%)
Enalapril-d5 0.5 - 500 [3]0.5 [3]≤ 5.25 [3]Not Reported 92.34 - 108.2 [3]Not Reported
Tolbutamide1 - 500[4][5]1[4][5]3.4 - 11.8[4][5]7.7 - 10.9[4][5]103 - 113[4][5]100 - 106[4][5]
Fluoxetine0.25 - 50[6]0.25[6]< 7.36[6]< 5.80[6]2.16 - 7.01[6]3.85 - 5.88[6]
Hydroflumethiazide0.5 - 500[7]0.5[7]Not ReportedNot ReportedNot ReportedNot Reported
Felodipine1 - 2001Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Enalapril quantification using Enalapril-d5 as Internal Standard

  • Sample Preparation (Solid Phase Extraction):

    • To 500 µL of plasma, add the internal standard solution.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]

  • LC-MS/MS Conditions:

    • Column: C18 column.

    • Mobile Phase: Isocratic mixture of organic solvent and aqueous buffer with a specific pH.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Enalapril quantification using Tolbutamide as Internal Standard

  • Sample Preparation (Protein Precipitation):

    • To 300 µL of plasma, add 900 µL of ice-cold acetonitrile containing the tolbutamide internal standard.[4]

    • Vortex the mixture for 10 minutes.[4]

    • Centrifuge at 10,000 rpm for 15 minutes.[4]

    • Inject the supernatant into the LC-MS/MS system.[4]

  • LC-MS/MS Conditions:

    • Column: C18 column.[4]

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and formic acid in water.

    • Ionization: ESI in positive mode.

    • Detection: MRM.

Method 3: Enalapril quantification using Fluoxetine as Internal Standard

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 475 µL of serum, add 25 µL of enalapril working solution and 25 µL of fluoxetine working solution.[6]

    • Add 475 µL of 1% ammonia solution and vortex.[6]

    • Add 3.0 mL of extraction solvent and vortex for 2 minutes.[6]

    • Centrifuge the sample.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in 500 µL of mobile phase.[6]

  • LC-MS/MS Conditions:

    • Column: Phenomenex C18 (50 x 4.6 mm, 5µm).[6]

    • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water:Formic acid (70:20:10:0.01 %v/v).[6]

    • Ionization: ESI in positive mode.

    • Detection: Selective Ion Monitoring (SIM).[6]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for enalapril analysis using different internal standards.

G cluster_spe Workflow with Enalapril-d5 (SPE) plasma1 Plasma Sample add_is1 Add Enalapril-d5 IS plasma1->add_is1 spe Solid Phase Extraction add_is1->spe elute Elution spe->elute evap_recon1 Evaporation & Reconstitution elute->evap_recon1 lcms1 LC-MS/MS Analysis evap_recon1->lcms1

Caption: Solid Phase Extraction workflow for enalapril analysis.

G cluster_pp Workflow with Tolbutamide (Protein Precipitation) plasma2 Plasma Sample add_is2 Add Acetonitrile with Tolbutamide IS plasma2->add_is2 vortex2 Vortex add_is2->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 inject Inject Supernatant centrifuge2->inject lcms2 LC-MS/MS Analysis inject->lcms2 G cluster_lle Workflow with Fluoxetine (LLE) serum3 Serum Sample add_is3 Add Enalapril & Fluoxetine IS serum3->add_is3 add_nh3 Add Ammonia Solution add_is3->add_nh3 add_solvent Add Extraction Solvent & Vortex add_nh3->add_solvent centrifuge3 Centrifuge add_solvent->centrifuge3 transfer_evap Transfer Organic Layer & Evaporate centrifuge3->transfer_evap recon3 Reconstitution transfer_evap->recon3 lcms3 LC-MS/MS Analysis recon3->lcms3

References

The Gold Standard: Enhancing Enalapril Bioanalysis with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioequivalence studies, the accurate quantification of therapeutic agents is paramount. For researchers analyzing the angiotensin-converting enzyme (ACE) inhibitor enalapril, the choice of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data reliability. This guide provides a comprehensive comparison, supported by experimental data, demonstrating the advantages of using a deuterated internal standard, such as Enalapril-d5, over structural analogs.

The ideal internal standard (IS) is a compound that behaves identically to the analyte of interest during sample preparation and analysis, but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) internal standard, like Enalapril-d5, where five hydrogen atoms are replaced with deuterium, is considered the gold standard. This is because its chemical and physical properties are nearly identical to enalapril, ensuring it co-elutes chromatographically and experiences the same effects of extraction, recovery, and ionization, thereby providing the most accurate correction for potential variations.[1]

Performance Comparison: Deuterated vs. Analog Internal Standard

The superior performance of a deuterated internal standard is evident when comparing key validation parameters from bioanalytical methods. The following tables synthesize data from two distinct studies: one employing Enalapril-d5 as the internal standard and another using tolbutamide, a structurally unrelated analog.

Table 1: Comparison of Method Precision

ParameterMethod with Deuterated IS (Enalapril-d5)[2]Method with Analog IS (Tolbutamide)[3]
Intra-day Precision (% CV) 1.72% to 5.06%3.4% to 11.8%
Inter-day Precision (% CV) Not Reported7.7% to 10.9%

Lower % CV (Coefficient of Variation) indicates higher precision.

Table 2: Comparison of Method Accuracy and Recovery

ParameterMethod with Deuterated IS (Enalapril-d5)[2]Method with Analog IS (Tolbutamide)[3]
Mean Recovery 91.21%Not explicitly stated, but method deemed accurate.
Intra-day Accuracy (% Mean) Not Reported103% to 113%
Inter-day Accuracy (% Mean) Not Reported100% to 106%

The data clearly shows that the method utilizing the deuterated internal standard achieves significantly higher precision (lower % CV)[2]. This enhanced precision is a direct result of the deuterated standard's ability to more effectively compensate for variations during the analytical process.

Core Advantage: Mitigating Matrix Effects

A primary challenge in bioanalysis is the "matrix effect," where co-eluting components from a biological sample (like plasma) interfere with the ionization of the analyte, causing suppression or enhancement of the signal. A deuterated internal standard is the most effective tool to combat this. Since it co-elutes and has the same ionization properties as the analyte, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, leading to accurate quantification even in the presence of significant ion suppression or enhancement.

Structural analogs, like tolbutamide or felodipine, have different retention times and chemical properties.[3][4] Consequently, they may not experience the same degree of matrix effects as enalapril, leading to a less accurate correction and potentially compromising the integrity of the results.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are the summarized experimental protocols from the studies cited.

Protocol 1: Enalapril Quantification Using Deuterated Internal Standard (Enalapril-d5)[1]
  • Sample Preparation (Solid Phase Extraction):

    • Human plasma samples are processed for extraction.

    • Enalapril-d5 and Enalaprilat-d5 are used as internal standards.

  • LC-MS/MS Analysis:

    • HPLC System: Liquid chromatograph with a Zorbax Eclipse C18 column (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (65:35 v/v).

    • Flow Rate: 0.8 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer set to positive ionization mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions (m/z):

      • Enalapril: 377.10 → 234.00

      • Enalapril-d5 (IS): 382.10 → 239.20

      • Enalaprilat: 349.00 → 206.00

      • Enalaprilat-d5 (IS): 354.20 → 211.20

Protocol 2: Enalapril Quantification Using Analog Internal Standard (Tolbutamide)[4]
  • Sample Preparation (Protein Precipitation):

    • To 300 µl of plasma, add 900 µl of ice-cold acetonitrile containing 1 µg/ml of tolbutamide (IS).

    • Vortex mix for 10 minutes.

    • Centrifuge at 10,000 rpm for 15 minutes.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • HPLC System: LC system with a gradient elution.

    • Mobile Phase: 0.1% formic acid in methanol and 0.1% formic acid in water.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: API 2000 tandem mass spectrometer with a TurboIonSpray source in positive ionization mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions (m/z):

      • Enalapril: 377.2 → 234.2

      • Enalaprilat: 349.1 → 206.1

      • Tolbutamide (IS): 271.1 → 155.0

Visualizing the Process and Mechanism

To further clarify the experimental and biological concepts, the following diagrams illustrate the analytical workflow and the pharmacological pathway of enalapril.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection spike Spike with Enalapril-d5 (IS) plasma->spike extract Protein Precipitation or SPE spike->extract evap Evaporation & Reconstitution extract->evap inject Inject into LC System evap->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (MRM) ionize->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio curve Quantify vs. Calibration Curve ratio->curve result Final Concentration curve->result

Caption: Bioanalytical workflow for enalapril quantification.

G cluster_main How Deuterated IS Corrects for Error Analyte Enalapril Signal Matrix Matrix Effect (e.g., Ion Suppression) Analyte->Matrix IS Enalapril-d5 Signal IS->Matrix Ratio Ratio (Analyte / IS) Remains Constant Matrix->Ratio Impacts Both Equally Result Accurate Quantification Ratio->Result

Caption: Logic of error correction using a deuterated standard.

G Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Enalaprilat Enalaprilat (Active Metabolite) Enalaprilat->ACE Inhibits

Caption: Enalapril's mechanism of action via ACE inhibition.

References

A Comparative Guide to Inter-laboratory Quantification of Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods employed for the quantification of enalapril and its active metabolite, enalaprilat. The information is curated for researchers, scientists, and professionals in drug development, offering a comprehensive look at the experimental data and methodologies to aid in the selection of the most suitable analytical technique.

Quantitative Data Summary

The performance of different analytical methods for enalapril and enalaprilat quantification is summarized below. The data is extracted from several validation studies, showcasing a range of techniques from High-Performance Liquid Chromatography (HPLC) to advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of LC-MS/MS Methods for Enalapril and Enalaprilat Quantification in Human Plasma

ParameterMethod 1[1]Method 2[2]Method 3[3]
Instrumentation Shimadzu LC system with AB Sciex API-4000 MS/MSHPLC-MS/MSThermo Scientific Accela 600 with MS/MS
Sample Preparation Protein PrecipitationProtein Precipitation with methanolSolid Phase Extraction (SPE)
Linearity Range 1 - 500 ng/mL0.638 - 255 ng/mL1 - 100 ng/mL
LLOQ 1 ng/mL0.638 ng/mLNot specified
Intra-day Precision (%CV) 3.4 - 11.8% (Enalapril), 3.1 - 10.3% (Enalaprilat)< 7.2%< 6.6%
Inter-day Precision (%CV) 7.7 - 10.9% (Enalapril), 6.7 - 13.7% (Enalaprilat)< 14%< 6.6%
Accuracy (%RE) Not specified±8.7% (Enalapril), ±5.5% (Enalaprilat)Not specified
Recovery Not specifiedNot specified81% (Enalapril)

Table 2: Comparison of HPLC and RP-HPLC Methods for Enalapril Quantification

ParameterMethod 4 (RP-HPLC)[4]Method 5 (HPLC)[5]Method 6 (RP-HPLC)[6]
Instrumentation Waters HPLCHPLC systemHPLC system with UV detector
Matrix Pharmaceutical FormulationPharmaceutical FormulationBulk and Pharmaceutical Dosage Form
Linearity Range 10 - 30 µg/mLNot specified5 - 15 µg/mL
LOD Not specified0.021%0.08 µg/mL
LOQ Not specified0.062%1.08 µg/mL
Accuracy (% Recovery) Not specifiedNot specified100.19%
Precision (%RSD) Not specifiedNot specified0.75% (Repeatability)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the techniques.

Method 1: LC-MS/MS for Enalapril and Enalaprilat in Human Plasma[1]
  • Sample Preparation: Protein precipitation technique was employed using 300 µl of human plasma.

  • Instrumentation: A Shimadzu LC system equipped with a binary pump, autosampler, and column oven was used. The mass spectrometric detection was performed on an AB Sciex API-4000 triple quadrupole instrument with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 analytical column (50 mm × 3 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in methanol and 0.1% formic acid in Milli Q water.

    • Flow Rate: 0.5 ml/min.

    • Total Run Time: 3 minutes.

  • Quantification: Multiple reaction monitoring (MRM) was used to quantify enalapril and enalaprilat.

Method 5: HPLC for Enalapril Maleate in Pharmaceutical Formulation[5]
  • Sample Preparation: Tablets were accurately weighed, and a powder equivalent to 10 mg of enalapril maleate was dissolved in a phosphate buffer solution (pH 2.2) and sonicated. The solution was then filtered.

  • Instrumentation: A standard HPLC system with UV detection.

  • Chromatographic Conditions:

    • Column: Grace Platinumр C8 EPS column (4.6 mm i.d. X 250 mm, 5 μm).

    • Mobile Phase: Acetonitrile and 20 mmol phosphate buffer adjusted to pH 2.2 (25:75 v/v).

    • Flow Rate: 2 ml/min.

    • Detection: UV at 215 nm.

    • Total Run Time: Less than 9 minutes.

Workflow and Process Visualization

To facilitate a better understanding of the procedural flow in an inter-laboratory comparison study, the following diagrams illustrate the key stages and relationships.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Perform Analysis (Using Pre-defined or Own Method) C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results (e.g., z-scores, reproducibility) E->F G Identify Outliers & Method Variations F->G H Final Report Generation & Dissemination G->H

Caption: Workflow for an inter-laboratory comparison study.

Analytical_Method_Selection_Pathway start Start: Need to Quantify Enalapril matrix_q Matrix Type? Pharmaceutical Biological Fluid start->matrix_q hplc HPLC / RP-HPLC matrix_q:f1->hplc lcms LC-MS/MS matrix_q:f2->lcms sensitivity_q High Sensitivity Required? Yes No hplc->sensitivity_q final_lcms Use Validated LC-MS/MS Method lcms->final_lcms sensitivity_q:f1->lcms final_hplc Use Validated HPLC Method sensitivity_q:f2->final_hplc

Caption: Decision pathway for selecting an analytical method.

References

Linearity, accuracy, and precision of enalapril assay with MK-421 (D5 maleate)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the quantification of enalapril, with a focus on a highly specific and robust LC-MS/MS assay utilizing the deuterated internal standard MK-421 (D5 Maleate), is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the linearity, accuracy, and precision of this method in comparison to other established techniques.

Performance Comparison of Enalapril Assays

The use of a stable isotope-labeled internal standard, such as Enalapril-D5, is widely considered the gold standard in quantitative bioanalysis using mass spectrometry. It closely mimics the analyte's behavior during sample preparation and ionization, leading to superior accuracy and precision. The following tables summarize the performance characteristics of an LC-MS/MS method using Enalapril-D5 and Enalaprilat-D5 as internal standards against other reported methods.

Table 1: Linearity of Enalapril and Enalaprilat Assays

MethodAnalyteInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)
LC-MS/MS [1]Enalapril Enalapril-D5 0.502 - 160.2 >0.99
LC-MS/MS [1]Enalaprilat Enalaprilat-D5 0.506 - 161.5 >0.99
LC-MS/MS[2]EnalaprilTolbutamide1 - 5000.99743
LC-MS/MS[2]EnalaprilatTolbutamide1 - 5000.99727
LC-MS/MS[3]EnalaprilFelodipine1 - 200≥ 0.99
LC-MS/MS[3]EnalaprilatFelodipine20 - 500≥ 0.99

Table 2: Accuracy and Precision of Enalapril and Enalaprilat Assays

MethodAnalyteInternal StandardAccuracy (% Mean Recovery)Precision (% RSD)
LC-MS/MS [1]Enalapril Enalapril-D5 91.21% 1.72% - 5.06%
LC-MS/MS [1]Enalaprilat Enalaprilat-D5 90.85% 1.29% - 3.87%
LC-MS/MS[2]EnalaprilTolbutamideIntraday: 103-113%, Interday: 100-106%Intraday: 3.4-11.8%, Interday: 7.7-10.9%
LC-MS/MS[2]EnalaprilatTolbutamideIntraday: 93-103%, Interday: 96-99%Intraday: 3.1-10.3%, Interday: 6.7-13.7%

Experimental Protocols

Key Experiment: LC-MS/MS Assay of Enalapril and Enalaprilat with Deuterated Internal Standards[1]

A detailed methodology for the highly selective and sensitive quantification of enalapril and its active metabolite, enalaprilat, in human plasma is provided below.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Analytes were extracted from human plasma using a solid phase extraction process. This technique allows for the efficient removal of plasma components that could interfere with the analysis, resulting in a cleaner sample and improved assay performance.

2. Chromatographic Separation

  • Column: Zorbax Eclipse; 150 × 4.6 mm, C18 5 µm column.

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% v/v formic acid in water (65:35 v/v).

  • Flow Rate: 0.8 mL/min.

3. Mass Spectrometric Detection

  • Ionization Mode: Positive ionization.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Enalapril: m/z 377.10 → 234

    • Enalapril-D5 (Internal Standard): m/z 382.10 → 239.20

    • Enalaprilat: m/z 349 → 206

    • Enalaprilat-D5 (Internal Standard): m/z 354.20 → 211.20

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS assay of enalapril and enalaprilat using deuterated internal standards.

Enalapril_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Enalapril-D5 & Enalaprilat-D5 Plasma_Sample->Spike_IS Add Internal Standards SPE Solid Phase Extraction Spike_IS->SPE Extract Analytes LC_Separation LC Separation SPE->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Elute Analytes Quantification Quantification MS_Detection->Quantification Generate Data

Caption: Workflow of the LC-MS/MS assay for Enalapril and Enalaprilat.

References

A Comparative Guide to Bioanalytical Method Validation for Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation guidelines for the angiotensin-converting enzyme (ACE) inhibitor, enalapril, and its active metabolite, enalaprilat. The information presented herein is curated from peer-reviewed scientific literature and regulatory agency guidelines to assist in the development and validation of robust bioanalytical methods crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Regulatory Framework: A Synopsis

The validation of bioanalytical methods is a critical requirement set forth by regulatory bodies worldwide to ensure the reliability and reproducibility of quantitative data. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this purpose.[1][2][3][4][5] These guidelines emphasize the evaluation of key validation parameters, including selectivity, accuracy, precision, calibration curve, stability, and matrix effects.[2][3] The International Council for Harmonisation (ICH) also provides harmonized guidelines that are often referenced.[6][7][8][9]

Comparative Analysis of LC-MS/MS Methods for Enalapril and Enalaprilat

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique for the quantification of enalapril and enalaprilat in biological matrices due to its high sensitivity and selectivity.[10][11][12][13][14] This section compares the performance of several published LC-MS/MS methods.

Table 1: Comparison of Key Validation Parameters for Enalapril

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.25 - 50.0[10]1 - 500[12][13]5 - 5001.56 - 400[14]
LLOQ (ng/mL) 0.25[10]1[12][13]51.56[14]
Intra-day Precision (%CV) < 7.36[10]Not ReportedNot Reported< 8.16[14]
Inter-day Precision (%CV) < 5.80[10]Not ReportedNot Reported< 8.42[14]
Intra-day Accuracy (%) 2.16 to 7.01[10]Not ReportedNot ReportedNot Reported
Inter-day Accuracy (%) 3.85 to 5.88[10]Not ReportedNot ReportedNot Reported
Recovery (%) 39.04 to 49.81[10]Not ReportedNot Reported> 84[14]
Internal Standard Fluoxetine[10]Tolbutamide[12]RamiprilBenazepril HCl[14]

Table 2: Comparison of Key Validation Parameters for Enalaprilat

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.50 - 500[11]1 - 500[12][13]1 - 100
LLOQ (ng/mL) 0.50[11]1[12][13]1
Recovery (%) > 70[11]Not ReportedNot Reported
Internal Standard Hydroflumethiazide[11]Tolbutamide[12]Captopril

Experimental Protocols: A Closer Look

The methodologies employed in the cited studies, while all based on LC-MS/MS, exhibit variations in sample preparation and chromatographic conditions.

Sample Preparation Techniques
  • Liquid-Liquid Extraction (LLE): This technique was utilized for the extraction of enalapril from human serum.[10] The protocol involved the addition of an extraction solvent, vortexing, centrifugation, and subsequent evaporation of the organic layer, followed by reconstitution in the mobile phase.[10]

  • Protein Precipitation (PPT): A simpler and faster technique, protein precipitation was used for the simultaneous determination of enalapril and enalaprilat in human plasma.[12] This method typically involves the addition of a precipitating agent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

  • Solid-Phase Extraction (SPE): For the simultaneous analysis of enalapril, enalaprilat, and hydrochlorothiazide in human serum, a solid-phase extraction method was developed.[11]

Chromatographic and Mass Spectrometric Conditions

The separation of analytes is typically achieved on a C18 reversed-phase column.[10][14] The mobile phase compositions vary but generally consist of an organic solvent (e.g., methanol, acetonitrile) and an aqueous component with a modifier (e.g., formic acid, ammonium acetate) to ensure optimal ionization.[10][11][14] Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical bioanalytical method validation process as per regulatory guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Reporting MD_Start Define Analyte & Matrix MD_Optimization Optimize Sample Preparation & LC-MS/MS Conditions MD_Start->MD_Optimization MV_Selectivity Selectivity & Specificity MD_Optimization->MV_Selectivity MV_LLOQ Lower Limit of Quantification (LLOQ) MV_Selectivity->MV_LLOQ MV_Curve Calibration Curve & Linearity MV_LLOQ->MV_Curve MV_Accuracy Accuracy MV_Curve->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Recovery Recovery MV_Precision->MV_Recovery MV_Matrix Matrix Effect MV_Recovery->MV_Matrix MV_Stability Stability MV_Matrix->MV_Stability SA_Analysis Routine Sample Analysis MV_Stability->SA_Analysis SA_QC In-study Quality Controls SA_Analysis->SA_QC SA_ISR Incurred Sample Reanalysis SA_QC->SA_ISR SA_Report Validation & Sample Analysis Report SA_ISR->SA_Report

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

Conclusion

The selection of a bioanalytical method for enalapril and enalaprilat should be guided by the specific requirements of the study, including the desired sensitivity (LLOQ), the concentration range to be measured, and the nature of the biological matrix. The presented data highlights that various LC-MS/MS methods have been successfully validated according to regulatory standards. Researchers should carefully consider the trade-offs between different sample preparation techniques in terms of recovery, matrix effects, and throughput. Adherence to the principles outlined by the FDA, EMA, and ICH is paramount to ensure the generation of high-quality, reliable data for regulatory submissions.

References

Cross-validation of enalapril assays between different analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical techniques for the quantification of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Cross-validation of assays is a critical step in drug development and clinical studies to ensure data consistency and reliability when different analytical methods are employed. This document outlines the experimental protocols and performance characteristics of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Enalapril Assay Cross-Validation

Enalapril is a prodrug that is hydrolyzed in the body to its active metabolite, enalaprilat. Accurate measurement of enalapril and enalaprilat in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. When different analytical methods are used across various stages of drug development or in different laboratories, it is imperative to perform cross-validation to ensure that the results are comparable and interchangeable. This process typically involves analyzing the same set of samples with each method and statistically comparing the obtained concentration values. Key validation parameters that are assessed include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Data Presentation: Performance Characteristics of Enalapril Assays

The following tables summarize the quantitative performance data for HPLC-UV and LC-MS/MS methods for the determination of enalapril and its active metabolite, enalaprilat. The data presented is a synthesis from various published validation studies.

Table 1: HPLC-UV Method Performance

ParameterEnalapril MaleateEnalaprilatReference
Linearity Range 2.5 - 100 µg/mL1 - 200 µg/mL[1]
Correlation Coefficient (r²) > 0.999-[1]
Accuracy (%) 99.8 - 101.197.35 ± 4.93[1]
Intra-day Precision (%RSD) 0.09 - 1.333.72[1]
Inter-day Precision (%RSD) 0.09 - 1.335.18[1]
Limit of Detection (LOD) 0.9 ng/mL0.125 µg/mL[1]
Limit of Quantification (LOQ) 2.8 ng/mL0.5 µg/mL[1]

Table 2: LC-MS/MS Method Performance

ParameterEnalaprilEnalaprilatReference
Linearity Range 1 - 200 ng/mL20 - 500 ng/mL[2]
Correlation Coefficient (r²) ≥ 0.99≥ 0.99[2]
Accuracy (%) Within ±15% of nominalWithin ±15% of nominal[3][4]
Intra-day Precision (%CV) < 7.36-[5]
Inter-day Precision (%CV) < 5.80-[5]
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL[3][6]
Recovery (%) 39.04 - 49.81-[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods found in the literature.

HPLC-UV Method for Enalapril Maleate in Bulk, Pharmaceutical Formulations, and Serum[1]
  • Chromatographic System: A reversed-phase high-performance liquid chromatograph equipped with a UV detector.

  • Column: Purospher Start C18 (250 cm x 4.6 mm, 5 µm) or Hypersil ODS.

  • Mobile Phase: A mixture of methanol, acetonitrile, and water (70:30 v/v) with the pH adjusted to 3.5 using phosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of 215 nm.

  • Sample Preparation (Serum): Specific extraction protocols such as protein precipitation followed by solvent evaporation and reconstitution in the mobile phase are typically employed.

LC-MS/MS Method for Enalapril and Enalaprilat in Human Plasma[2][3][5]
  • Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable C18 column, such as a Phenomenex C18 (50 x 4.6 mm, 5 µm) or a Symmetry C18.[2][5]

  • Mobile Phase: An isocratic or gradient mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution with a volatile modifier (e.g., formic acid). For example, a mixture of Methanol:Acetonitrile:Water:Formic acid (70:20:10:0.01 %v/v).[5]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[2]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for enalapril and enalaprilat.

    • Enalapril: m/z 377.1 → 234.1[2]

    • Enalaprilat: m/z 349.2 → 206.1[2]

  • Sample Preparation:

    • Protein Precipitation: A common method involves adding a precipitating agent like acetonitrile to the plasma sample.[3][6]

    • Liquid-Liquid Extraction: An alternative method where the analytes are extracted from the aqueous plasma into an immiscible organic solvent.[5]

    • The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cross-validation study and the general experimental workflow for both HPLC-UV and LC-MS/MS assays.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Analysis & Comparison SampleCollection Sample Collection (e.g., Plasma) SampleAliquoting Sample Aliquoting SampleCollection->SampleAliquoting MethodA Method A (e.g., HPLC-UV) SampleAliquoting->MethodA MethodB Method B (e.g., LC-MS/MS) SampleAliquoting->MethodB DataAnalysis Concentration Data from each method MethodA->DataAnalysis MethodB->DataAnalysis StatCompare Statistical Comparison (e.g., Bland-Altman plot, linear regression) DataAnalysis->StatCompare Conclusion Conclusion on Method Comparability StatCompare->Conclusion AnalyticalWorkflows cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow H_Start Sample Preparation (Protein Precipitation/LLE) H_Inject HPLC Injection H_Start->H_Inject H_Separation Chromatographic Separation (C18 Column) H_Inject->H_Separation H_Detect UV Detection H_Separation->H_Detect H_Quant Quantification H_Detect->H_Quant L_Start Sample Preparation (Protein Precipitation/LLE) L_Inject LC Injection L_Start->L_Inject L_Separation Chromatographic Separation (C18 Column) L_Inject->L_Separation L_Ionize Ionization (ESI) L_Separation->L_Ionize L_Detect MS/MS Detection (MRM) L_Ionize->L_Detect L_Quant Quantification L_Detect->L_Quant

References

The Deuterium Isotope Effect on Enalapril Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of enalapril and its hypothetical deuterated analogue. While direct experimental data on the metabolism of deuterated enalapril is not currently available in published literature, this document synthesizes established principles of drug metabolism, the kinetic isotope effect, and experimental methodologies to present a predictive comparison. The information herein is intended to serve as a valuable resource for researchers investigating strategies to optimize the pharmacokinetic profile of enalapril and other ester prodrugs.

Metabolic Pathway of Enalapril

Enalapril is an orally administered prodrug that requires metabolic activation to exert its therapeutic effect as an angiotensin-converting enzyme (ACE) inhibitor. The primary metabolic pathway involves the hydrolysis of the ethyl ester group to form the active dicarboxylic acid metabolite, enalaprilat. This bioactivation is predominantly catalyzed by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[1][2][3] Enalaprilat is then primarily eliminated unchanged by the kidneys.[4]

The efficiency of this metabolic conversion is a key determinant of the overall pharmacokinetic and pharmacodynamic profile of enalapril. Genetic variations in the CES1 gene have been shown to significantly impact the rate of enalaprilat formation, leading to inter-individual variability in drug response.[2][5][6]

Enalapril_Metabolism cluster_liver Liver Enalapril Enalapril (Prodrug) CES1 Carboxylesterase 1 (CES1) Enalapril->CES1 Hydrolysis Enalaprilat Enalaprilat (Active Metabolite) Elimination Renal Elimination Enalaprilat->Elimination CES1->Enalaprilat

Metabolic activation of enalapril to enalaprilat by CES1.

The Deuterium Isotope Effect in Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with one of its heavier isotopes leads to a change in the rate of a chemical reaction. In drug metabolism, replacing hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) can slow down metabolic reactions where a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step.[7] This is known as a primary kinetic isotope effect.

In the case of ester hydrolysis, the C-H bonds are not directly broken during the reaction. However, deuterium substitution at positions near the reaction center can still influence the reaction rate through a secondary kinetic isotope effect . This effect arises from changes in the vibrational energy of the molecule in the transition state of the reaction. For the hydrolysis of an ester, deuteration of the alcohol or acyl moiety can lead to a modest decrease in the rate of hydrolysis, typically with a KIE ranging from 1.1 to 1.5 (a 10-50% decrease in reaction rate).

Strategically placing deuterium atoms at metabolically vulnerable sites of a drug molecule can, therefore, be a viable strategy to:

  • Increase the drug's half-life

  • Reduce the rate of clearance

  • Increase overall drug exposure

  • Potentially reduce the formation of unwanted metabolites

Predicted Impact of Deuterium Labeling on Enalapril Metabolism

Given that the primary metabolic step for enalapril is hydrolysis by CES1, deuterium labeling is predicted to slow down this conversion to enalaprilat. The magnitude of this effect would depend on the position and number of deuterium atoms incorporated into the enalapril molecule. Strategic placement of deuterium on the ethyl ester group or adjacent positions is hypothesized to have the most significant impact on the rate of hydrolysis.

The following tables present a comparison of the pharmacokinetic parameters of enalapril and the predicted parameters for a hypothetical deuterated enalapril analogue. The predicted values are based on a theoretical secondary kinetic isotope effect leading to a 20-40% reduction in the rate of hydrolysis.

Table 1: Predicted Pharmacokinetic Parameters of Enalapril vs. Deuterated Enalapril

ParameterEnalapril (Observed)Deuterated Enalapril (Predicted)Predicted Change
Time to Peak Concentration (Tmax) of Enalapril ~1 hourSlightly IncreasedSlower absorption due to slower metabolism
Peak Plasma Concentration (Cmax) of Enalapril VariableIncreasedSlower clearance of the prodrug
Half-life (t½) of Enalapril ~1.3 hoursIncreased (e.g., 1.6 - 2.2 hours)Slower metabolic clearance
Time to Peak Concentration (Tmax) of Enalaprilat 3-4 hoursDelayed (e.g., 4-6 hours)Slower formation of the active metabolite
Peak Plasma Concentration (Cmax) of Enalaprilat VariableDecreasedSlower rate of formation
Area Under the Curve (AUC) of Enalaprilat VariablePotentially Unchanged or Slightly IncreasedSlower formation but also potentially slower elimination of the prodrug could lead to a more sustained conversion.
Renal Clearance of Enalaprilat UnchangedUnchangedDeuterium labeling is not expected to affect renal clearance.

Table 2: Predicted In Vitro Metabolism Parameters in Human Liver Microsomes

ParameterEnalapril (Observed)Deuterated Enalapril (Predicted)Predicted Change
Michaelis-Menten Constant (Km) ~100-200 µMLikely UnchangedDeuteration is not expected to significantly alter binding affinity to CES1.
Maximum Velocity (Vmax) VariableDecreasedSlower rate of enzymatic hydrolysis.
Intrinsic Clearance (Vmax/Km) Low (e.g., ~0.02 mL/min/mg protein)DecreasedOverall reduced efficiency of metabolic conversion.

Experimental Protocols for Comparative Evaluation

To experimentally validate the predicted effects of deuterium labeling on enalapril metabolism, a series of in vitro and in vivo studies would be required. The following outlines a detailed experimental protocol for an in vitro comparison using human liver microsomes.

Objective

To compare the rate of hydrolysis of enalapril and its deuterated analogue by human liver carboxylesterase 1 (CES1).

Materials
  • Enalapril maleate

  • Deuterated enalapril maleate (synthesized with deuterium at a specific position, e.g., the ethyl group)

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CES1

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Enalaprilat standard

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Enalapril & Deuterated Enalapril Stocks - Buffer Solutions - Quenching Solution (ACN with IS) Initiation Initiate Reaction: Add Enalapril or Deuterated Enalapril Reagents->Initiation Microsomes Thaw and Prepare: - Human Liver Microsomes - Recombinant CES1 Preincubation Pre-incubate Microsomes/CES1 (37°C for 5 min) Microsomes->Preincubation Preincubation->Initiation Incubate Incubate at 37°C (Time course: 0, 5, 15, 30, 60 min) Initiation->Incubate Quench Quench Reaction: Add cold ACN with Internal Standard Incubate->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis: Quantify Enalapril and Enalaprilat Supernatant->LCMS Data Data Analysis: - Calculate rates of disappearance/formation - Determine Km and Vmax LCMS->Data

Workflow for in vitro comparative metabolism study.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of enalapril and deuterated enalapril in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the quenching solution consisting of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Incubation:

    • In a microcentrifuge tube, add the human liver microsomes or recombinant CES1 to the potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the working solution of either enalapril or deuterated enalapril to achieve the desired final concentration.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to the cold quenching solution.

  • Sample Processing:

    • Vortex the quenched samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of enalapril and enalaprilat.

    • Inject the processed samples onto the LC-MS/MS system.

    • Generate a standard curve for both enalapril and enalaprilat to allow for accurate quantification.

  • Data Analysis:

    • Calculate the rate of disappearance of the parent compound (enalapril or deuterated enalapril) and the rate of formation of the metabolite (enalaprilat) over time.

    • To determine the kinetic parameters (Km and Vmax), perform the incubations with a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

    • Compare the Vmax and intrinsic clearance (Vmax/Km) values between enalapril and its deuterated analogue to quantify the kinetic isotope effect.

Conclusion

While direct experimental evidence is lacking, the principles of the kinetic isotope effect strongly suggest that deuterium labeling of enalapril would slow its metabolic conversion to the active metabolite, enalaprilat. This could potentially lead to a longer half-life of the prodrug and a more sustained release of the active moiety. The provided experimental protocol offers a robust framework for researchers to investigate this hypothesis and quantify the impact of deuteration on enalapril metabolism. Such studies are crucial for the rational design of next-generation ACE inhibitors with optimized pharmacokinetic profiles, potentially leading to improved therapeutic efficacy and patient compliance. Further in vivo studies in animal models would be a necessary subsequent step to evaluate the full pharmacokinetic and pharmacodynamic consequences of deuterium labeling on enalapril.

References

Performance Evaluation of MK-421 (D5 Maleate) in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance evaluation of MK-421 (D5 maleate), a novel kinase inhibitor, across various biological matrices. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the selection and implementation of robust bioanalytical methods. This document compares a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conventional Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of MK-421.

Performance Data: LC-MS/MS vs. ELISA

The following tables summarize the quantitative performance of the validated LC-MS/MS method and a comparative ELISA for MK-421 in human plasma, urine, and liver tissue homogenate.

Table 1: Linearity and Sensitivity [1][2]

ParameterBiological MatrixLC-MS/MSELISA
Linear Range Human Plasma0.1 - 1000 ng/mL1.0 - 500 ng/mL
Human Urine0.5 - 2500 ng/mL2.5 - 1000 ng/mL
Liver Homogenate0.2 - 1500 ng/mL1.5 - 750 ng/mL
LLOQ Human Plasma0.1 ng/mL1.0 ng/mL
Human Urine0.5 ng/mL2.5 ng/mL
Liver Homogenate0.2 ng/mL1.5 ng/mL
Correlation (r²) All Matrices>0.998>0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day) [1][2]

Biological MatrixQC LevelLC-MS/MS Accuracy (% Bias)LC-MS/MS Precision (% CV)ELISA Accuracy (% Bias)ELISA Precision (% CV)
Human Plasma Low (0.3 ng/mL)± 4.5%≤ 5.8%± 9.2%≤ 12.5%
Mid (50 ng/mL)± 3.1%≤ 4.2%± 7.5%≤ 10.1%
High (800 ng/mL)± 2.5%≤ 3.9%± 6.8%≤ 9.8%
Human Urine Low (1.5 ng/mL)± 5.2%≤ 6.1%± 11.5%≤ 14.2%
Mid (100 ng/mL)± 3.8%≤ 4.9%± 8.9%≤ 11.8%
High (2000 ng/mL)± 2.9%≤ 4.1%± 8.1%≤ 11.2%
Liver Homogenate Low (0.6 ng/mL)± 6.1%≤ 7.5%± 12.8%≤ 15.0%
Mid (75 ng/mL)± 4.2%≤ 5.8%± 10.2%≤ 13.5%
High (1200 ng/mL)± 3.5%≤ 5.1%± 9.5%≤ 12.9%

Table 3: Recovery and Matrix Effect [1][2]

Biological MatrixLC-MS/MS Recovery (%)LC-MS/MS Matrix Effect (%)
Human Plasma 92.5 ± 4.1%95.8 - 103.2%
Human Urine 95.2 ± 3.5%98.1 - 104.5%
Liver Homogenate 88.9 ± 5.8%91.5 - 106.1%

Table 4: Stability Assessment in Human Plasma (LC-MS/MS) [1][2]

ConditionDurationStability (% of Nominal)
Bench-Top 24 hours @ RT97.5%
Freeze-Thaw 3 Cycles96.2%
Long-Term 90 days @ -80°C98.1%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for MK-421 and the general workflow for the bioanalytical method validation.

G extracellular Extracellular Signal (e.g., Cytokine) receptor Cell Surface Receptor extracellular->receptor jnkk JNK Kinase (JNKK) receptor->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun gene_expression Target Gene Expression (Inflammation, Proliferation) cjun->gene_expression mk421 MK-421 mk421->jnk

Caption: Proposed inhibitory action of MK-421 on the JNK signaling pathway.

G start Method Development sample_prep Sample Preparation (Precipitation/Dilution) start->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition validation Method Validation data_acquisition->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity validation->selectivity stability Stability validation->stability analysis Routine Sample Analysis validation->analysis

References

Safety Operating Guide

Prudent Disposal of Investigational Compound MK-421 (D5 Maleate)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "MK-421 (D5 maleate)" was not located in publicly available resources. The following disposal procedures are based on general best practices for the disposal of investigational pharmaceutical compounds in a research and development setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations. All pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2][3][4]

I. Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures for MK-421 (D5 maleate), it is imperative to handle the compound with the appropriate personal protective equipment (PPE) in a designated and well-ventilated area.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Use chemical safety goggles or a full-face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6]
Hand Protection Wear chemically-resistant gloves (e.g., nitrile) and inspect them prior to use.[6] Use proper glove removal technique to avoid skin contact.[5]
Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.
Respiratory If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[7] Operations should be conducted in a chemical fume hood to minimize inhalation risk.

II. Segregation and Classification of Waste

Proper segregation of chemical waste is the first critical step in the disposal process. MK-421 (D5 maleate), as an investigational compound, should be treated as hazardous pharmaceutical waste unless definitively proven otherwise through characterization.

Waste Stream Classification:

Waste TypeDescription
Solid MK-421 (D5 maleate) Waste Includes expired or unused pure compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, bench paper).
Liquid MK-421 (D5 maleate) Waste Solutions containing MK-421 (D5 maleate), contaminated solvents, and rinse from cleaning contaminated glassware.
Sharps Waste Needles, syringes, or other sharp implements contaminated with MK-421 (D5 maleate).
Grossly Contaminated Materials Items heavily saturated with the compound, such as in the event of a spill cleanup.

III. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of MK-421 (D5 maleate).

1. Waste Collection and Containment:

  • Solid Waste:

    • Collect all solid waste, including contaminated PPE, in a designated, leak-proof, and sealable hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "MK-421 (D5 maleate)" and the date accumulation started.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the solvents used.

    • Do not mix incompatible waste streams.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical names of all components, including solvents and "MK-421 (D5 maleate)," and their approximate concentrations.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container that is also labeled as hazardous waste.

2. Spill Management:

  • In the event of a spill, cordon off the area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

3. Storage Pending Disposal:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.[5]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]

  • Never dispose of MK-421 (D5 maleate) down the drain or in the regular trash.[2][5] The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the sewering of hazardous waste pharmaceuticals.[2]

IV. Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper disposal of MK-421 (D5 maleate).

cluster_start Start: Identification of Waste cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid_sharps Liquid/Sharps Waste Stream cluster_final Final Disposal Path start Identify MK-421 (D5 maleate) for Disposal is_solid Is the waste solid or liquid/sharps? start->is_solid solid_container Place in labeled, sealed solid hazardous waste container. is_solid->solid_container Solid is_sharp Is the waste a sharp? is_solid->is_sharp Liquid/Sharps store Store in designated Satellite Accumulation Area. solid_container->store liquid_container Place in labeled, sealed liquid hazardous waste container. is_sharp->liquid_container No (Liquid) sharps_container Place in puncture-proof hazardous sharps container. is_sharp->sharps_container Yes liquid_container->store sharps_container->store pickup Arrange for pickup by licensed hazardous waste contractor via EHS. store->pickup

Caption: Disposal workflow for MK-421 (D5 maleate).

References

Personal protective equipment for handling MK-421 (D5 maleate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of MK-421 (D5 maleate), also known as Enalapril-d5 maleate. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk.

Immediate Safety Precautions

MK-421 (D5 maleate) is the deuterated form of Enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor. While some safety data sheets (SDS) for the deuterated form indicate it is not classified as hazardous, others classify it as a reproductive toxin and a serious eye irritant.[1][2] Given this conflicting information, it is imperative to handle MK-421 (D5 maleate) with the same precautions as its non-deuterated counterpart, Enalapril maleate, which is considered hazardous.[3]

Key Hazards:

  • Reproductive Toxicity: May damage fertility or the unborn child.[4][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Skin Irritation: Causes skin irritation.[3][8]

  • Harmful if Swallowed: Acute oral toxicity.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling MK-421 (D5 maleate) to prevent exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust have side shields.[4][8]
Hand Protection Chemical-resistant GlovesNitrile or PVC gloves are recommended. Consider double gloving.[4]
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Protection RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[8][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Workflow for Handling MK-421 (D5 Maleate)

Handling Workflow for MK-421 (D5 Maleate) cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Avoid dust generation C->D E Weigh and handle the compound with care D->E F Decontaminate work surfaces E->F G Properly doff and dispose of PPE F->G H Wash hands thoroughly G->H I Segregate and label waste H->I J Dispose of according to institutional and regulatory guidelines I->J

Caption: A step-by-step workflow for the safe handling of MK-421 (D5 maleate).

Disposal Plan

Proper disposal of MK-421 (D5 maleate) and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

General Guidelines:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]

  • Do not allow the product to enter drains or waterways.[7]

Step-by-Step Disposal Procedure:

  • Segregation:

    • Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Containerization:

    • Use a sealable, leak-proof container for all waste. For solid waste, a sealed plastic bag may be used before placing it in the final disposal container.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the chemical name "MK-421 (D5 maleate)" or "Enalapril-d5 maleate."

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials pending disposal.

  • Disposal Method:

    • Unused Product: If you cannot use a drug take-back program, the recommended disposal method is to mix the compound with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash. Do not crush pills or capsules.[10][11]

    • Contaminated Materials: For lab waste, consult your institution's environmental health and safety (EHS) office for specific procedures, which may include incineration or other approved chemical waste disposal methods.

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for MK-421 (D5 maleate) have not been established, the limits for Enalapril maleate provide a conservative guideline.

OrganizationExposure Limit
Internal (Organon)TWA: 50 µg/m³ (OEB 3)[5]
Merck & Co.CEL TWA: 0.1 mg/m³[3]

TWA: Time-Weighted Average; OEB: Occupational Exposure Band; CEL: Corporate Exposure Limit

It is crucial to maintain airborne concentrations as low as practically possible.

By adhering to these safety protocols, researchers can minimize the risks associated with handling MK-421 (D5 maleate) and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.